Fazadinium Bromide
Description
See also: Fazadinium (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
49564-56-9 |
|---|---|
Molecular Formula |
C28H24Br2N6 |
Molecular Weight |
604.3 g/mol |
IUPAC Name |
(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene dibromide |
InChI |
InChI=1S/C28H24N6.2BrH/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24;;/h3-20H,1-2H3;2*1H/q+2;;/p-2/b30-29+;; |
InChI Key |
LBOZSXSPRGACHC-NFOZGECASA-L |
Isomeric SMILES |
CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |
Canonical SMILES |
CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6.[Br-].[Br-] |
Appearance |
Solid powder |
Other CAS No. |
49564-56-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36653-54-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |
Origin of Product |
United States |
Foundational & Exploratory
Fazadinium Bromide: A Technical Guide to its Mechanism of Action at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fazadinium bromide is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with nAChRs at the neuromuscular junction. While specific data on its affinity for various neuronal nAChR subtypes is limited in the available literature, this document consolidates the known quantitative pharmacological data, details relevant experimental methodologies, and visualizes the key pathways and experimental workflows. The information presented is intended to support further research and drug development efforts related to nAChR antagonists.
Introduction
This compound (formerly known as AH 8165) is a bis-quaternary ammonium compound clinically utilized as a muscle relaxant during surgical procedures.[1][2] Its primary pharmacological effect, neuromuscular blockade, is achieved through the competitive inhibition of nicotinic acetylcholine receptors at the motor endplate.[3] Unlike depolarizing agents, this compound does not activate the nAChR. Instead, it reversibly binds to the receptor's acetylcholine binding sites, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating muscle contraction. The termination of its neuromuscular blocking effect is thought to be primarily dependent on the rate of its dissociation from the nAChRs, rather than its metabolic clearance.[4]
Mechanism of Action at the Neuromuscular Junction
The neuromuscular junction (NMJ) is a specialized synapse where motor neurons communicate with skeletal muscle fibers. The postsynaptic membrane of the muscle fiber is densely populated with muscle-type nAChRs, which are pentameric ligand-gated ion channels.
Competitive Antagonism
This compound acts as a classic competitive antagonist at the muscle-type nAChR. This mechanism involves the direct competition with acetylcholine for the two binding sites located at the interfaces of the α1-δ and α1-ε subunits of the adult receptor. By occupying these sites, this compound prevents the conformational change in the receptor that would normally lead to the opening of the ion channel and subsequent depolarization of the muscle cell membrane.
The competitive nature of this compound's action has been demonstrated in studies showing a parallel rightward shift of the agonist dose-response curve in its presence, without a reduction in the maximal response.
Signaling Pathway of Neuromuscular Transmission and its Inhibition
The following diagram illustrates the signaling pathway at the neuromuscular junction and the point of intervention by this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with nAChRs.
Table 1: Dissociation and Equilibrium Constants of this compound
| Parameter | Value | Species | Preparation | Reference |
| Dissociation Constant (Kd) | 0.337 ± 0.008 µM | Guinea Pig | Isolated lumbrical muscles | [5] |
| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/l | Human | In vivo |
Table 2: Receptor Occupancy and Neuromuscular Blockade
| Parameter | Value | Species | Measurement | Reference |
| Receptor Occupancy for 50% Paralysis | 0.89 ± 0.004 | Human | In vivo | |
| Receptor Blockade for Twitch Abolition | 90-95% | Guinea Pig | Isolated nerve-lumbrical muscle | |
| Receptor Blockade for Normal Twitch | < 75-80% | Guinea Pig | Isolated nerve-lumbrical muscle |
Table 3: Comparative Recovery Times of Neuromuscular Blockade
| Compound | 25-75% Recovery Time (min) |
| Fazadinium | 9.90 ± 0.87 |
| Gallamine | 10.07 ± 1.12 |
| Alcuronium | 10.12 ± 0.77 |
| Pancuronium | 12.30 ± 1.02 |
| Tubocurarine | 14.20 ± 1.42 |
| Data from a comparative study in humans, suggesting a faster dissociation rate for Fazadinium. |
Experimental Protocols
Detailed experimental protocols for the specific studies cited on this compound are not fully available in the public domain. However, based on the methodologies described, the following outlines the general procedures used to obtain the quantitative data.
Schild Analysis for Determining Dissociation Constant (Kd)
This method is used to characterize the affinity of a competitive antagonist.
Radioligand Binding Assay for nAChR Subtype Selectivity (General Protocol)
While specific data for this compound is unavailable, this general protocol is used to determine the binding affinity (Ki) of a compound for different nAChR subtypes.
References
- 1. Potency of Agonists and Competitive Antagonists on Adult- and Fetal-Type Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 3. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors limiting the rate of termination of the neuromuscular blocking action of fazadinium dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics and Metabolism of Fazadinium Bromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium bromide is a non-depolarizing neuromuscular blocking agent. Understanding its pharmacokinetics and metabolism is crucial for its safe and effective use, particularly in diverse patient populations. This technical guide provides a comprehensive overview of the in vivo behavior of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing disposition pathways.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been characterized in both animal models and humans. The disposition of the drug is generally described by a multi-compartment model, reflecting its distribution from the central compartment to peripheral tissues.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound derived from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Patient Population | Reference |
| Elimination Half-life (t½β) | 85 ± 10 min | Patients with normal renal function | [1] |
| 140 ± 15 min | Patients with end-stage renal failure | [1] | |
| Plasma Clearance | Decreased by 30% | Patients with end-stage renal failure compared to normal | [1] |
| Plasma Concentration for 25% Twitch Height Recovery | 1.90 ± 0.17 µg/mL | Anesthetized patients | [2] |
| Plasma Concentration for 50% Twitch Height Recovery | 1.44 ± 0.18 µg/mL | Anesthetized patients | [2] |
| Plasma Concentration for 75% Twitch Height Recovery | 1.08 ± 0.12 µg/mL | Anesthetized patients |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Value | Species | Reference |
| Plasma Clearance Half-life | ~ 1 min | Cat | |
| Disposition Macroconstants (Three-compartment model) | Rabbit | ||
| α | 12.66 h⁻¹ | ||
| β | 2.150 h⁻¹ | ||
| γ | 0.150 h⁻¹ |
Metabolism and Excretion
The elimination of this compound from the body is a key aspect of its pharmacokinetic profile. Evidence suggests that the drug is cleared through both renal and hepatic pathways, with metabolism playing a minor role.
Metabolism
Studies have indicated that this compound undergoes limited metabolism in vivo. In surgical patients, the plasma concentration of its metabolites was found to be less than 7% of the unchanged parent drug concentration. This low level of metabolite formation suggests that biotransformation is not a major route of elimination for this compound. The specific enzymatic pathways and the chemical structures of the metabolites have not been extensively characterized in the available literature.
Excretion
The primary routes of elimination for this compound are excretion via the kidneys and the liver.
-
Renal Excretion: The drug is excreted in the urine. In patients with renal failure, the elimination half-life is significantly prolonged, and plasma clearance is reduced, indicating the importance of the renal pathway.
-
Hepatic Excretion: A supplementary biliary pathway for elimination has been suggested as a possible explanation for the relatively rapid elimination of fazadinium, even in patients with renal impairment. This indicates that the liver plays a role in clearing the drug from the bloodstream and excreting it into the bile.
The quantitative contribution of each excretion pathway to the total elimination of unchanged this compound has not been definitively established in the reviewed literature.
Protein Binding
Information regarding the extent of this compound binding to plasma proteins is not available in the public domain based on the conducted literature search. This is a significant gap in the understanding of its pharmacology, as protein binding can influence the drug's distribution and availability to its site of action and for elimination.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies of this compound.
Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetics of this compound in patients with and without renal failure.
Methodology:
-
Subject Groups: The study included surgical patients with end-stage renal failure and a control group of patients with normal kidney function.
-
Drug Administration: this compound was administered intravenously.
-
Sample Collection: Blood samples were collected at various time points following drug administration.
-
Sample Analysis: Serum concentrations of fazadinium and its metabolites were measured using a spectrofluorimetric assay.
-
Pharmacokinetic Analysis: The data was analyzed using a two-compartment open model to determine pharmacokinetic parameters such as elimination half-life and plasma clearance.
In Vivo Bioassay for Neuromuscular Blocking Activity
Objective: To measure the concentration of neuromuscular blocking agents in plasma samples.
Methodology:
-
Preparation: An isolated, superfused phrenic nerve-diaphragm preparation from a rat is used.
-
Procedure: Plasma samples containing the neuromuscular blocking agent are introduced into the superfusion fluid.
-
Measurement: The resulting neuromuscular block (reduction in twitch height of the diaphragm muscle upon phrenic nerve stimulation) is measured.
-
Quantification: The concentration of the drug in the plasma sample is determined by comparing the observed effect to a standard concentration-response curve.
Visualizations
Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow of a clinical pharmacokinetic study of this compound.
Elimination Pathways of this compound
Caption: Conceptual diagram of this compound elimination pathways.
References
In-Depth Technical Guide: Fazadinium Bromide Binding Affinity for Nicotinic Receptor Subtypes
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides an in-depth analysis of the binding affinity of Fazadinium Bromide for nicotinic acetylcholine receptor (nAChR) subtypes. This compound is recognized as a non-depolarizing neuromuscular blocking agent, indicating its primary action as a competitive antagonist at the nAChR of the neuromuscular junction. This document collates available quantitative data, outlines relevant experimental methodologies, and illustrates the underlying molecular interactions and experimental workflows.
Introduction to this compound and Nicotinic Receptors
This compound (AH 8165) is a bis-pyridinium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels crucial for synaptic transmission throughout the central and peripheral nervous systems.[1] nAChRs are pentameric structures composed of various combinations of subunits (e.g., α1-α10, β1-β4, γ, δ, ε), giving rise to a wide diversity of receptor subtypes.[1]
The two principal classifications are muscle-type nAChRs, located at the neuromuscular junction with a subunit composition of (α1)₂β1δε (adult) or (α1)₂β1δγ (fetal), and neuronal-type nAChRs, which are found throughout the central and peripheral nervous systems (e.g., α4β2, α7 subtypes).[1] The subunit composition dictates the pharmacological and physiological properties of the receptor. Fazadinium's clinical effects as a muscle relaxant stem from its interaction with the muscle-type nAChR. However, the selectivity profile across various neuronal subtypes is less characterized, a critical aspect for understanding its potential side effects and for the development of more selective therapeutic agents.
Quantitative Binding Affinity Data
The binding affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). For this compound, specific binding data across a wide range of nAChR subtypes is not extensively reported in publicly accessible literature. However, data for its primary target, the muscle-type receptor at the neuromuscular junction, is available.
Table 1: Binding Affinity of this compound for Nicotinic Receptors
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/System | Reference |
| Muscle-Type (Neuromuscular Junction) | Fazadinium | KB (Apparent Equilibrium Constant) | 404 | Human | [2] |
| Neuronal Subtypes (e.g., α4β2, α7, α3β4) | Fazadinium | - | Data Not Available | - | - |
Note: The KB value represents the apparent equilibrium constant for the Fazadinium-receptor interaction, determined from pharmacodynamic modeling in humans. While not a direct Ki from a binding assay, it provides a quantitative measure of the drug's potency at its target site.
While data on Fazadinium is limited, studies on other nondepolarizing neuromuscular blocking agents (NMBAs) have shown that they can inhibit various human neuronal nAChR subtypes (including α3β2, α3β4, α4β2, and α7) in the low micromolar range. This suggests that a lack of absolute selectivity is a potential feature of this class of compounds.
Mechanism of Action: Competitive Antagonism
Fazadinium acts as a competitive antagonist at the nicotinic acetylcholine receptor. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), on the receptor's extracellular domain. By occupying the binding site, Fazadinium prevents ACh from binding and activating the receptor, thereby inhibiting the opening of the ion channel and preventing depolarization of the postsynaptic membrane.
Caption: Competitive antagonism of Fazadinium at the nAChR binding site.
Experimental Protocols
Determining the binding affinity of an unlabeled compound like this compound typically involves a competitive radioligand binding assay. Below is a detailed, generalized protocol for such an experiment.
Objective: To determine the inhibition constant (Ki) of this compound for a specific nAChR subtype.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the desired human nAChR subtype (e.g., α4β2, α7) or tissue homogenates known to be rich in a specific subtype (e.g., Torpedo electric organ for muscle-type).
-
Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin, specific to the receptor subtype being studied.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-radioactive nAChR agonist or antagonist (e.g., Nicotine, Mecamylamine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Instrumentation: Scintillation counter or gamma counter, filtration apparatus with glass fiber filters.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target nAChR subtype.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes. For each concentration of this compound, prepare tubes for total binding, non-specific binding, and experimental binding.
-
To each tube, add a fixed amount of the prepared cell membranes.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled test compound (this compound) to the experimental tubes.
-
To the "non-specific binding" tubes, add a saturating concentration of the non-specific control ligand.
-
The "total binding" tubes receive only the membranes and the radioligand.
-
Incubate all tubes at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are retained on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters into scintillation vials with scintillation fluid (for ³H) or tubes for a gamma counter (for ¹²⁵I).
-
Quantify the radioactivity on each filter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Fazadinium by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Fazadinium concentration. This will generate a sigmoidal inhibition curve.
-
Determine the IC50 value (the concentration of Fazadinium that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent competitive antagonist at the muscle-type nicotinic acetylcholine receptor, consistent with its clinical use as a neuromuscular blocker. The available quantitative data confirms a high affinity for receptors at the neuromuscular junction. However, a comprehensive binding profile detailing its affinity for the diverse array of neuronal nAChR subtypes is not well-documented in the public domain. Further research employing techniques such as competitive radioligand binding assays and electrophysiological studies would be necessary to fully elucidate the selectivity of Fazadinium and to better predict any potential central or autonomic nervous system side effects. This knowledge is essential for the rational design of future neuromuscular blocking agents with improved safety and selectivity profiles.
References
In Vivo Central vs. Peripheral Nervous System Effects of Fazadinium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium bromide is a non-depolarizing neuromuscular blocking agent characterized by a rapid onset and intermediate duration of action.[1] Chemically, it is a bis-quaternary ammonium steroid derivative. This structural feature is pivotal in defining its pharmacokinetic and pharmacodynamic properties, particularly its activity at the neuromuscular junction and its limited capacity to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the in vivo effects of this compound on the peripheral and central nervous systems, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Peripheral Nervous System Effects
The primary clinical and physiological effects of this compound are manifested in the peripheral nervous system, specifically at the neuromuscular junction and to a lesser extent, at autonomic ganglia.
Neuromuscular Blockade
This compound acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors on the motor endplate.[2] By binding to these receptors, it prevents the depolarizing action of ACh, leading to muscle relaxation.
The potency and duration of action of this compound have been quantified in several studies. The following tables summarize key pharmacodynamic parameters.
Table 1: Comparative Recovery Times of Non-Depolarizing Muscle Relaxants in Humans
| Muscle Relaxant | Mean 25-75% Recovery Time of Twitch Tension (minutes) |
| Fazadinium | 9.90 ± 0.87 |
| Gallamine | 10.07 ± 1.12 |
| Alcuronium | 10.12 ± 0.77 |
| Pancuronium | 12.30 ± 1.02 |
| Tubocurarine | 14.20 ± 1.42 |
Data from a study comparing the recovery rates of commonly used competitive muscle relaxants.[1]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Anesthetized Patients
| Parameter | Mean Value (± SEM) |
| Plasma Concentration for 25% Twitch Height Recovery | 1.90 ± 0.17 µg/ml |
| Plasma Concentration for 50% Twitch Height Recovery | 1.44 ± 0.18 µg/ml |
| Plasma Concentration for 75% Twitch Height Recovery | 1.08 ± 0.12 µg/ml |
| Time to 50% Twitch Height Recovery (0-TH50) | 47 ± 4 minutes |
| Recovery Period (TH25-75) | 25 ± 2 minutes |
Data from a study investigating the relationship between plasma concentration and neuromuscular block recovery after a 0.75 mg/kg intravenous dose.[3]
A common method to quantify the effects of neuromuscular blocking agents in vivo involves monitoring the mechanical response of a muscle to nerve stimulation.
-
Subject Preparation: The study is conducted on anesthetized patients or volunteers.
-
Nerve Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
Muscle Response Measurement: The evoked force of adduction of the thumb (adductor pollicis muscle) or middle finger is measured.[1]
-
Drug Administration: A specified dose of the muscle relaxant is administered intravenously. To study the local effect, the drug can be injected into a limb isolated by a pneumatic tourniquet.
-
Data Acquisition: The twitch tension is recorded over time. The time taken for the twitch tension to recover from 25% to 75% of the control value is a key parameter for comparison between different drugs.
Experimental workflow for assessing neuromuscular blockade.
Autonomic Nervous System Effects
This compound exhibits some effects on the autonomic nervous system, primarily vagolytic (atropinic) actions.
In studies on anesthetized cats, neuromuscular paralyzing doses of fazadinium caused blockade at vagal postganglionic sites in the heart. This vagolytic activity can lead to tachycardia and hypertension, which are known side effects in humans.
The autonomic effects of neuromuscular blocking agents can be assessed in anesthetized animal models, such as the cat.
-
Animal Preparation: Cats are anesthetized, and catheters are placed for drug administration and blood pressure monitoring.
-
Vagal Stimulation: The vagus nerve is isolated and stimulated electrically to induce bradycardia.
-
Drug Administration: Increasing doses of this compound are administered intravenously.
-
Measurement of Vagal Blockade: The inhibitory effect of the drug on the vagally-induced bradycardia is quantified.
-
Sympathetic Ganglion Stimulation: The preganglionic nerve to the nictitating membrane is stimulated to assess effects on sympathetic transmission.
-
Data Analysis: Dose-response curves are constructed to correlate neuromuscular paralysis with effects on autonomic mechanisms.
Central Nervous System Effects
A defining characteristic of this compound, and other quaternary ammonium neuromuscular blocking agents, is the general lack of central nervous system (CNS) effects following systemic administration.
The Blood-Brain Barrier and Quaternary Ammonium Compounds
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
This compound is a quaternary ammonium compound, meaning it possesses a permanently charged nitrogen atom. This charge, along with its relatively large molecular size, makes the molecule highly polar and hydrophilic. These physicochemical properties severely restrict its ability to passively diffuse across the lipid-rich membranes of the BBB.
Limited CNS penetration of this compound.
Potential for Neurotoxicity
While systemic administration of this compound does not typically lead to CNS effects, direct introduction of some neuromuscular blocking drugs into the central nervous system can cause excitement and seizures. This is thought to be due to the paradoxical activation of acetylcholine receptors in the brain. However, this is not a clinically relevant scenario for the routine use of this compound. The metabolite of atracurium, laudanosine, can cross the BBB and has been associated with seizures, but this is not a characteristic of this compound.
Signaling Pathway at the Neuromuscular Junction
The mechanism of action of this compound at the neuromuscular junction involves the competitive antagonism of acetylcholine at postsynaptic nicotinic receptors.
Mechanism of action of this compound at the NMJ.
Conclusion
The in vivo effects of this compound are predominantly confined to the peripheral nervous system. Its action as a competitive antagonist at the neuromuscular junction is well-characterized and forms the basis of its clinical use as a muscle relaxant. The vagolytic effects on the autonomic nervous system can lead to cardiovascular side effects. Due to its physicochemical properties as a quaternary ammonium compound, this compound does not readily cross the blood-brain barrier, and therefore, central nervous system effects are not observed with systemic administration under normal physiological conditions. This profile makes it an effective agent for inducing muscle relaxation without direct central sedative or analgesic effects.
References
Methodological & Application
Application Notes and Protocols for Fazadinium Bromide in In Vitro Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium Bromide is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound inhibits the depolarization of the motor endplate, thereby preventing muscle contraction. These application notes provide a comprehensive protocol for the use of this compound in the classic in vitro rat phrenic nerve-diaphragm preparation, a standard model for studying neuromuscular transmission.
Mechanism of Action
This compound exerts its muscle relaxant effect by competitively binding to the α-subunits of the nAChR on the postsynaptic membrane of the neuromuscular junction. This reversible binding prevents acetylcholine from activating the receptor's ion channel, thus inhibiting the influx of sodium ions that is necessary for endplate potential generation and subsequent muscle fiber action potential and contraction.
Caption: Signaling pathway of neuromuscular transmission and the inhibitory action of this compound.
Quantitative Data
| Parameter | Value | Species/Preparation | Reference |
| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/L | Mammalian Neuromuscular Junctions in vitro | [2] |
Experimental Protocols
The following protocol details the use of the isolated rat phrenic nerve-diaphragm preparation to study the effects of this compound.
Materials
-
Animals: Male Wistar rats (200-300 g)
-
Physiological Solution: Krebs-Ringer solution (or Tyrode's solution), gassed with 95% O₂ / 5% CO₂.
-
Krebs-Ringer Solution Composition (g/L):
-
NaCl: 7.0
-
KCl: 0.34
-
CaCl₂: (as per specific protocol, typically 2.5 mM)
-
MgSO₄·7H₂O: (as per specific protocol, typically 1.2 mM)
-
NaHCO₃: 1.26
-
NaH₂PO₄: 0.18
-
Glucose: 1.8
-
-
-
This compound Stock Solution: Prepare a concentrated stock solution in distilled water or physiological solution.
-
Equipment:
-
Organ bath with temperature control (37°C)
-
Gas bubbler (95% O₂ / 5% CO₂)
-
Force-displacement transducer
-
Nerve stimulating electrodes
-
Amplifier and data acquisition system
-
Dissection tools
-
Experimental Workflow
Caption: Experimental workflow for assessing this compound in vitro.
Detailed Methodology
-
Preparation of the Phrenic Nerve-Diaphragm Tissue:
-
Humanely euthanize a rat according to institutional guidelines.
-
Rapidly dissect the phrenic nerve and a section of the diaphragm muscle. A strip of the costal diaphragm with the phrenic nerve attached is commonly used.
-
Throughout the dissection, keep the tissue moist with chilled, oxygenated Krebs-Ringer solution.
-
-
Mounting the Preparation:
-
Secure the base of the diaphragm strip to a hook in the organ bath.
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer using a surgical thread.
-
Position the phrenic nerve in stimulating electrodes.
-
Fill the organ bath with Krebs-Ringer solution, maintain the temperature at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.
-
-
Equilibration and Baseline Recording:
-
Apply an initial tension to the muscle (e.g., 1-2 g) and allow the preparation to equilibrate for 30-60 minutes, with regular washing every 15 minutes.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.1-0.5 ms) at a low frequency (e.g., 0.1-0.2 Hz) to elicit consistent twitch contractions.
-
Record the baseline twitch tension for a stable period (e.g., 10-15 minutes).
-
-
Application of this compound and Data Collection:
-
Prepare serial dilutions of this compound from the stock solution.
-
To construct a cumulative dose-response curve, add increasing concentrations of this compound to the organ bath at set intervals (e.g., every 5-10 minutes or once a plateau in response is reached).
-
Record the resulting depression of the twitch tension at each concentration.
-
Continue until a maximal or near-maximal inhibition of the twitch response is observed.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions at baseline and in the presence of each concentration of this compound.
-
Express the twitch height at each concentration as a percentage of the baseline twitch height.
-
Plot the percentage of twitch inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the twitch response).
-
Conclusion
This compound is a potent neuromuscular blocking agent that can be effectively studied in vitro using the rat phrenic nerve-diaphragm preparation. The protocols outlined here provide a robust framework for researchers to investigate its pharmacological properties, including potency and mechanism of action, in a controlled experimental setting. Careful adherence to the methodology will ensure the generation of reliable and reproducible data for applications in pharmacology, toxicology, and drug development.
References
Application Notes and Protocols: Fazadinium Bromide Dose-Response Curve in Isolated Phrenic Nerve-Diaphragm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium Bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Understanding its potency and efficacy is crucial for preclinical and clinical applications. The isolated phrenic nerve-diaphragm preparation is a classic and robust in vitro model for studying the effects of neuromuscular blocking agents.[2][3] This document provides detailed protocols for establishing this preparation and determining the dose-response relationship of this compound.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/l | Human | This value reflects the affinity of Fazadinium for the nicotinic acetylcholine receptor. A lower KB value indicates a higher affinity.[4] |
Signaling Pathway of this compound at the Neuromuscular Junction
This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic receptors at the neuromuscular junction. This prevents depolarization of the muscle fiber membrane and subsequent muscle contraction.
Experimental Protocols
Preparation of the Isolated Phrenic Nerve-Diaphragm
This protocol is adapted from established methodologies for this preparation.[2]
Materials:
-
Rat (e.g., Sprague-Dawley, 200-250g)
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools (scissors, forceps)
-
Organ bath with stimulating electrodes and a force-displacement transducer
-
Thermostatically controlled water circulator
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the thoracic and abdominal cavities to expose the diaphragm and the phrenic nerve.
-
Carefully dissect the hemidiaphragm with the phrenic nerve attached. A segment of the rib cage can be left attached to the diaphragm for mounting.
-
Immediately place the preparation in a petri dish containing Krebs-Ringer solution continuously gassed with carbogen.
-
Mount the preparation in the organ bath containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach the central tendon of the diaphragm to a fixed point and the costal margin to the force-displacement transducer.
-
Place the phrenic nerve on the stimulating electrodes.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with periodic washing, until a stable baseline tension is achieved.
Generation of the Dose-Response Curve
Procedure:
-
Set the stimulation parameters for the phrenic nerve (e.g., supramaximal voltage, 0.2 ms pulse width, 0.1 Hz frequency).
-
Record the baseline twitch tension for a stable period.
-
Add this compound to the organ bath in a cumulative manner, starting with a low concentration.
-
Allow the effect of each concentration to reach a steady state (typically 10-15 minutes) before adding the next concentration.
-
Record the percentage inhibition of the twitch height at each concentration relative to the initial baseline.
-
Continue adding increasing concentrations of this compound until a maximal or near-maximal inhibition is achieved.
-
Plot the percentage inhibition of twitch height against the logarithm of the this compound concentration to generate the dose-response curve.
-
From the curve, determine the IC50 (the concentration of this compound that produces 50% of the maximal inhibition).
Experimental Workflow Diagram
Antagonism of Neuromuscular Blockade
The neuromuscular block induced by this compound can be reversed by acetylcholinesterase inhibitors like neostigmine.
Protocol:
-
Induce a submaximal neuromuscular block with this compound (e.g., to 80-90% inhibition of twitch height).
-
Once the block is stable, add neostigmine to the organ bath.
-
Record the recovery of the twitch height over time.
-
This demonstrates the competitive nature of the antagonism by this compound.
Conclusion
The isolated phrenic nerve-diaphragm preparation is an invaluable tool for characterizing the pharmacological properties of neuromuscular blocking agents like this compound. The protocols outlined in this document provide a framework for conducting dose-response studies to determine key parameters such as potency and to investigate the mechanism of action and potential for reversal. This information is essential for the development and safe use of such compounds in clinical practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical model of some pharmacokinetic and pharmacodynamic properties of fazadinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fazadinium Bromide in in vivo animal models of neuromuscular disease
Disclaimer: Fazadinium Bromide is a neuromuscular blocking agent that was in clinical and research use primarily in the 1970s and 1980s. Its application in modern, genetically defined in vivo animal models of specific neuromuscular diseases is not well-documented in recent scientific literature. The following application notes and protocols are based on the historical pharmacological data of this compound and general principles of neuromuscular function assessment in animal models. Researchers should consider these as a foundational guide and must conduct dose-finding studies and protocol optimizations for their specific animal models and experimental questions.
Introduction and Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By binding to these receptors on the postsynaptic membrane of the muscle fiber, this compound prevents acetylcholine from binding and subsequently depolarizing the motor endplate. This inhibition of neurotransmission leads to skeletal muscle relaxation and paralysis. Due to its competitive nature, the effects of this compound can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.
Caption: Mechanism of this compound at the neuromuscular junction.
Potential Applications in Neuromuscular Disease Models
While specific examples are scarce, a non-depolarizing neuromuscular blocking agent like this compound could be a valuable pharmacological tool to probe the functionality and safety factor of the neuromuscular junction in various animal models of neuromuscular diseases.
-
Myasthenia Gravis (MG) Models: In experimental autoimmune myasthenia gravis (EAMG) models, where the number of functional nAChRs is reduced, animals may exhibit increased sensitivity to competitive antagonists. This compound could be used in sub-paralytic doses to unmask or exacerbate muscle weakness, providing a quantitative measure of disease severity or therapeutic efficacy of a novel treatment.
-
Congenital Myasthenic Syndromes (CMS): In models of CMS with compromised neuromuscular transmission, this compound could be used to characterize the extent of the functional deficit.
-
Muscular Dystrophies: While the primary defect is not at the neuromuscular junction, secondary changes can occur. This compound could be used to investigate whether the safety factor of neuromuscular transmission is altered in these conditions.
-
Amyotrophic Lateral Sclerosis (ALS) Models: In early stages of ALS models, before significant motor neuron loss, there may be functional deficits at the neuromuscular junction. This compound could be used to challenge the system and reveal these early dysfunctions.
Quantitative Data from In Vivo Animal Studies
The available quantitative data for this compound in common laboratory animals is limited. The following table summarizes key findings from historical literature. Doses in new studies, particularly in rodents, should be determined empirically.
| Species | Dose | Route of Administration | Key Findings | Reference |
| Rabbit | 1 mg/kg | Intravenous (IV) | Followed a three-compartment open kinetic model for disposition. | [1] |
| Cat | Not specified | Intravenous (IV) | Rapid onset of neuromuscular block in the tibialis anterior muscle. Plasma clearance half-life of approximately 1 minute. | [2] |
Experimental Protocols
The following is a generalized protocol for the induction and monitoring of neuromuscular blockade in a rodent model (e.g., rat). This protocol must be adapted and optimized for the specific animal model, anesthetic regimen, and scientific question.
Animal Preparation and Anesthesia
-
Animal Model: Adult Sprague-Dawley or Wistar rats (250-350g) are commonly used for neuromuscular studies.
-
Anesthesia: Induce and maintain a stable plane of surgical anesthesia. Inhalant anesthetics like isoflurane are often preferred as they have minimal effects on neuromuscular transmission. The depth of anesthesia must be carefully monitored throughout the procedure, especially since muscle paralysis will mask reflex responses.
-
Ventilation: The animal must be intubated and mechanically ventilated. Administration of a neuromuscular blocking agent will paralyze the diaphragm and intercostal muscles, leading to respiratory arrest.
-
Vascular Access: Catheterize a suitable blood vessel (e.g., femoral vein or jugular vein) for intravenous administration of this compound.
Neuromuscular Function Monitoring
-
Nerve Stimulation: Isolate a peripheral nerve, such as the sciatic nerve, and place stimulating electrodes around it.
-
Muscle Twitch Measurement: Attach the tendon of the corresponding muscle (e.g., tibialis anterior or gastrocnemius) to a force transducer to record isometric twitch contractions.
-
Stimulation Parameters: Use a nerve stimulator to deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz) to elicit single muscle twitches.
-
Baseline Recording: Record a stable baseline of twitch tension for at least 15-20 minutes before administering any drugs.
Administration of this compound
-
Dose-Finding Study: It is crucial to perform a dose-finding study to determine the dose of this compound required to achieve the desired level of neuromuscular blockade (e.g., 50% or 95% twitch depression; ED50 or ED95). Based on data from other species, a starting dose in the range of 0.5 - 1.0 mg/kg IV could be explored.
-
Administration: Administer the chosen dose of this compound as an intravenous bolus.
-
Monitoring: Continuously record the muscle twitch tension to determine the onset, peak effect, and duration of the neuromuscular blockade.
Data Analysis
-
Onset of Action: Time from injection to maximum twitch depression.
-
Depth of Blockade: The percentage reduction in twitch height from baseline.
-
Duration of Action: Time from injection until the twitch height recovers to a certain percentage (e.g., 25%, 75%, or 90%) of the baseline.
Caption: General experimental workflow for in vivo neuromuscular block assessment.
References
Application Notes and Protocols: Investigating Cholinergic Modulation in Hippocampal Slices with Fazadinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hippocampus is a critical brain region for learning and memory, and its function is heavily modulated by the neurotransmitter acetylcholine (ACh). Cholinergic signaling in the hippocampus is mediated by both muscarinic and nicotinic acetylcholine receptors (nAChRs). Nicotinic receptors, in particular, play a crucial role in regulating neuronal excitability, synaptic transmission, and plasticity. Fazadinium Bromide is a neuromuscular blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1] While its effects are well-characterized at the neuromuscular junction, its application in studying central nervous system (CNS) circuitry, such as the hippocampus, represents a novel area of investigation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to dissect the role of nAChRs in hippocampal function using electrophysiological recordings in acute brain slices.
Rationale for Use in Hippocampal Electrophysiology
The hippocampus receives significant cholinergic input from the medial septum and diagonal band of Broca. This cholinergic innervation modulates hippocampal network activity, influencing processes like long-term potentiation (LTP), a cellular correlate of learning and memory. The primary nAChR subtypes in the hippocampus are the homomeric α7 and the heteromeric α4β2 receptors.[2] These receptors are found on both principal neurons and interneurons, where they can influence both excitatory and inhibitory synaptic transmission.[3][4]
By acting as an antagonist at these receptors, this compound can be hypothetically used to:
-
Isolate and characterize the contribution of nAChRs to synaptic transmission and plasticity.
-
Investigate the role of cholinergic tone in regulating neuronal excitability.
-
Elucidate the involvement of specific nAChR subtypes in hippocampal network oscillations.
Data Presentation: Comparative Antagonist Properties
Due to the lack of specific binding and functional data for this compound in the hippocampus, the following table provides data for well-characterized nAChR antagonists that are commonly used in hippocampal slice electrophysiology. This serves as a reference for expected potencies and selectivities when designing experiments with a novel nAChR antagonist like this compound.
| Antagonist | Target nAChR Subtype | Reported IC50 / Concentration Range | Application in Hippocampal Slices |
| Methyllycaconitine (MLA) | α7 | IC50 ≈ 1-10 nM | Blocks α7-mediated currents and modulation of synaptic transmission.[4] |
| α-Bungarotoxin (α-BTX) | α7 | 50-100 nM | Irreversible antagonist used to identify α7 nAChR function. |
| Dihydro-β-erythroidine (DHβE) | α4β2* (non-α7) | IC50 ≈ 1-10 µM | Blocks non-α7 mediated nicotinic currents. |
| Mecamylamine | Non-selective | IC50 in the µM range | General nAChR channel blocker. |
| d-Tubocurarine | Non-selective | 10-50 µM | Blocks a range of nAChRs. |
Note: The effectiveness of these antagonists can vary depending on the specific neuronal population and experimental conditions.
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro electrophysiological recordings.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.5 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.
-
Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogen-gassed cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogen-gassed aCSF until recording.
Electrophysiological Recording
This protocol outlines the procedures for whole-cell patch-clamp and field potential recordings in hippocampal slices to assess the effects of this compound.
Materials:
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber
-
Perfusion system
-
Glass capillaries for patch pipettes
-
Internal solution for patch pipettes (see composition below)
-
Stimulating electrode
-
This compound stock solution
Solutions:
-
Internal Solution (for whole-cell patch-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (pH adjusted to 7.3 with KOH).
Procedure:
a) Field Potential Recordings (e.g., to measure fEPSPs in the CA1 region):
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogen-gassed aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of CA1.
-
Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering brief current pulses through the stimulating electrode.
-
Establish a stable baseline recording for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (a concentration range of 1-100 µM is a suggested starting point for a novel compound).
-
Record the changes in fEPSP slope and amplitude to assess the effect on basal synaptic transmission.
-
To study the effect on long-term potentiation (LTP), apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence and absence of this compound and monitor the fEPSP slope for at least 60 minutes post-HFS.
b) Whole-Cell Patch-Clamp Recordings (e.g., from CA1 pyramidal neurons or interneurons):
-
Identify a target neuron under the microscope.
-
Approach the neuron with a patch pipette filled with internal solution and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs).
-
Bath-apply this compound and record the changes in the frequency, amplitude, and kinetics of synaptic currents.
-
To investigate the effect on neuronal excitability, perform current-clamp recordings and measure changes in resting membrane potential, input resistance, and firing properties in response to current injections.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for investigating this compound in hippocampal slices.
Caption: Presynaptic modulation of neurotransmitter release by nAChRs and this compound.
Conclusion
The use of this compound in hippocampal slice electrophysiology presents an opportunity to explore the role of nicotinic acetylcholine receptors in synaptic function and plasticity. While direct data on its effects in the CNS are currently lacking, the protocols and comparative data provided here offer a solid framework for initiating such investigations. By carefully characterizing its effects and comparing them to known nAChR antagonists, researchers can potentially uncover novel insights into the cholinergic modulation of the hippocampus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Regulation of hippocampal inhibitory circuits by nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Pharmacological Isolation of NMDA Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Correcting the Approach to NMDA Receptor Isolation
Initial investigations into the pharmacological toolkit for isolating N-methyl-D-aspartate (NMDA) receptor currents have highlighted a critical point of clarification. While a wide array of compounds are utilized in neuroscience to modulate receptor activity, it is imperative to select agents with proven selectivity for the target of interest.
A review of the scientific literature indicates that Fazadinium Bromide is not a suitable agent for the pharmacological isolation of NMDA receptor currents . This compound is a neuromuscular blocking agent that functions as a nicotinic acetylcholine receptor antagonist.[1][2] Its mechanism of action is centered on the neuromuscular junction, where it prevents acetylcholine from binding to its receptors on the muscle end-plate, leading to muscle relaxation.[1][3] This activity is distinct from the glutamatergic system where NMDA receptors play a crucial role.
Therefore, this document will focus on the established and validated pharmacological methods for the isolation of NMDA receptor currents, providing detailed protocols and data for the correct antagonists used in this application.
Principles of Pharmacological Isolation of NMDA Receptor Currents
The isolation of NMDA receptor-mediated currents is a fundamental technique in neuroscience research, enabling the study of their unique properties and their role in synaptic plasticity, excitotoxicity, and various neurological disorders.[4] The strategy for isolation typically involves the blockade of other major ionotropic glutamate receptors, namely AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. Additionally, specific NMDA receptor subunit compositions can be targeted using subtype-selective antagonists.
The NMDA receptor itself is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. A key characteristic is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials. This block is relieved upon depolarization, allowing for the influx of cations, most notably Ca²⁺, which is a critical trigger for intracellular signaling cascades.
To pharmacologically isolate NMDA receptor currents, researchers typically employ a combination of antagonists to block other channels and specific buffer conditions to enhance NMDA receptor activity.
Key Pharmacological Agents for NMDA Receptor Current Isolation
A summary of commonly used antagonists for the isolation of NMDA receptor currents is presented in the table below.
| Antagonist | Target Receptor | Typical Working Concentration | Effect | Reference |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | AMPA/Kainate Receptors | 10-20 µM | Blocks non-NMDA ionotropic glutamate receptors, thus isolating the NMDA receptor component of the excitatory postsynaptic current (EPSC). | |
| DNQX (6,7-dinitroquinoxaline-2,3-dione) | AMPA/Kainate Receptors | 10-20 µM | Similar to CNQX, blocks non-NMDA ionotropic glutamate receptors. | |
| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) | AMPA/Kainate Receptors | 5-10 µM | A more potent and selective AMPA/Kainate receptor antagonist compared to CNQX/DNQX. | |
| APV or AP5 (DL-2-amino-5-phosphonovaleric acid) | NMDA Receptors (competitive antagonist at the glutamate binding site) | 25-50 µM | Used to confirm that the isolated current is indeed mediated by NMDA receptors by demonstrating its blockade. | |
| Ifenprodil | NMDA Receptors (non-competitive, GluN2B subunit-selective antagonist) | 3-10 µM | Used to investigate the contribution of GluN2B-containing NMDA receptors to the total NMDA current. | |
| Ro 25-6981 | NMDA Receptors (non-competitive, GluN2B subunit-selective antagonist) | 0.5-1 µM | A more potent and selective GluN2B antagonist than ifenprodil. | |
| NVP-AAM077 | NMDA Receptors (competitive, GluN2A subunit-selective antagonist) | 0.1-0.4 µM | Used to investigate the contribution of GluN2A-containing NMDA receptors. Note: Selectivity for rodent GluN2A over GluN2B is modest. | |
| Bicuculline | GABA-A Receptors | 10-20 µM | Blocks inhibitory GABAergic currents to isolate excitatory currents. | |
| Picrotoxin | GABA-A Receptors | 50-100 µM | Another common GABA-A receptor antagonist. |
Experimental Protocol: Isolation of NMDA Receptor-Mediated Synaptic Currents in Hippocampal Slices
This protocol provides a methodology for isolating NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons in acute hippocampal slices using whole-cell patch-clamp electrophysiology.
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Glucose.
-
Mg²⁺-free aCSF (for enhancing NMDA currents): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 10 Glucose.
-
All solutions should be freshly prepared with high-purity water, bubbled with 95% O₂ / 5% CO₂ for at least 30 minutes before use, and maintained at a pH of 7.4.
2. Slice Preparation
-
Anesthetize a rodent (e.g., a P14-P21 rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with higher sucrose or other protective agents).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing standard aCSF bubbled with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. The temperature of the recording chamber should be maintained at 30-32°C.
-
Prepare patch pipettes (3-5 MΩ resistance) and fill with an internal solution containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, and 0.2 EGTA. Adjust pH to 7.2-7.3 with CsOH. (Cesium is used to block potassium channels).
-
Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Hold the neuron at a membrane potential of -70 mV to observe AMPA receptor-mediated currents and then at +40 mV to relieve the Mg²⁺ block and observe NMDA receptor-mediated currents.
4. Pharmacological Isolation
-
Begin by perfusing the slice with standard aCSF containing a GABA-A receptor antagonist (e.g., 20 µM Bicuculline or 100 µM Picrotoxin) to block inhibitory currents.
-
Record baseline EPSCs by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.
-
To isolate the NMDA receptor current, switch the perfusion to a Mg²⁺-free aCSF (or a low Mg²⁺ aCSF, e.g., 0.1 mM) containing an AMPA/Kainate receptor antagonist (e.g., 10 µM CNQX or 10 µM NBQX).
-
After the AMPA/Kainate receptor-mediated component is fully blocked (typically 5-10 minutes), the remaining current, when the cell is held at a depolarized potential (e.g., +40 mV), is the NMDA receptor-mediated EPSC.
-
To confirm the identity of the isolated current, apply a specific NMDA receptor antagonist (e.g., 50 µM APV). This should completely block the remaining EPSC.
Visualizations
Signaling Pathway of NMDA Receptor Activation
Caption: NMDA Receptor Activation Pathway.
Experimental Workflow for NMDA Current Isolation
Caption: Pharmacological Isolation Workflow.
References
Application Notes and Protocols for Reversing Fazadinium Bromide Block with Neostigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] Its use in research and clinical settings necessitates a reliable method for the reversal of its paralytic effects. Neostigmine, a cholinesterase inhibitor, is a standard agent used for this purpose.[2][3] By inhibiting the breakdown of acetylcholine (ACh) at the neuromuscular junction, neostigmine increases the concentration of ACh in the synaptic cleft, which then competes with this compound for binding to nAChRs, thereby restoring neuromuscular transmission.[3][4]
These application notes provide detailed experimental protocols for reversing a this compound-induced neuromuscular block with neostigmine in both in vivo and in vitro research settings. The protocols are designed to be a valuable resource for researchers and scientists in the field of drug development and neuromuscular physiology.
Signaling Pathway of Neuromuscular Blockade and Reversal
Caption: Signaling pathway of neuromuscular transmission, blockade by this compound, and reversal by Neostigmine.
Quantitative Data Summary
Due to the limited availability of recent preclinical studies specifically detailing the dose-response relationship for the reversal of this compound with neostigmine, the following tables provide illustrative data based on the principles of neuromuscular blockade and reversal. This data is intended to serve as a guideline for experimental design. Researchers should determine the precise effective concentrations and doses empirically for their specific experimental setup.
Table 1: Illustrative In Vitro Dose-Response of this compound and Neostigmine Reversal
| Parameter | This compound | Neostigmine (for reversal of 50% block) |
| Concentration Range | 1 µM - 100 µM | 0.1 µM - 10 µM |
| IC50 (Twitch Height) | ~10 µM (Hypothetical) | - |
| Effective Concentration (EC50 for reversal) | - | ~1 µM (Hypothetical) |
| Endpoint | Inhibition of nerve-evoked muscle twitch | Restoration of nerve-evoked muscle twitch |
Table 2: Illustrative In Vivo Dose-Response of this compound and Neostigmine Reversal in a Rat Model
| Parameter | This compound | Neostigmine (for reversal of established block) |
| Dosage Range (IV) | 0.1 mg/kg - 1.0 mg/kg | 0.02 mg/kg - 0.07 mg/kg |
| ED95 (Twitch Depression) | ~0.5 mg/kg (Hypothetical) | - |
| Effective Reversal Dose | - | 0.04 - 0.05 mg/kg |
| Endpoint | 95% depression of twitch height | Recovery of Train-of-Four (TOF) ratio to >0.9 |
Experimental Protocols
In Vitro Protocol: Phrenic Nerve-Hemidiaphragm Preparation (Rat)
This protocol describes an ex vivo method to assess the neuromuscular blocking effects of this compound and its reversal by neostigmine using an isolated rat phrenic nerve-hemidiaphragm preparation.
Materials and Reagents:
-
Male Sprague-Dawley rats (200-300g)
-
Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution (e.g., 10 mM in distilled water)
-
Neostigmine methylsulfate stock solution (e.g., 1 mM in distilled water)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
-
Physiological data acquisition system
-
Dissection tools
Experimental Workflow Diagram:
Caption: Experimental workflow for the in vitro assessment of this compound block reversal.
Procedure:
-
Preparation of the Phrenic Nerve-Hemidiaphragm:
-
Humanely euthanize a rat according to institutional guidelines.
-
Rapidly dissect the phrenic nerve and hemidiaphragm, keeping the tissue moist with Krebs-Ringer solution.
-
-
Tissue Mounting and Equilibration:
-
Mount the hemidiaphragm in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the phrenic nerve to a stimulating electrode and the diaphragm tendon to a force-displacement transducer.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
-
Baseline Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Record the isometric twitch tension until a stable baseline is achieved.
-
-
Induction of Neuromuscular Block:
-
Add this compound to the organ bath in a cumulative manner to establish a dose-response curve, or add a single concentration to achieve a stable submaximal block (e.g., 50-90% reduction in twitch height).
-
-
Reversal with Neostigmine:
-
Once a stable neuromuscular block is achieved, add Neostigmine to the organ bath in a cumulative manner.
-
Record the recovery of the twitch tension.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of this compound and Neostigmine.
-
Calculate the percentage of block and the percentage of reversal.
-
Construct dose-response curves to determine the IC50 of this compound and the EC50 of Neostigmine for reversal.
-
In Vivo Protocol: Anesthetized Rat Model
This protocol describes an in vivo method to evaluate the reversal of this compound-induced neuromuscular blockade by neostigmine in an anesthetized rat model.
Materials and Reagents:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic agent (e.g., urethane or a combination of ketamine/xylazine)
-
This compound solution for injection (e.g., 1 mg/mL in sterile saline)
-
Neostigmine methylsulfate solution for injection (e.g., 0.5 mg/mL in sterile saline)
-
Atropine sulfate (to counteract muscarinic side effects of neostigmine)
-
Catheters for intravenous administration
-
Tracheal tube for mechanical ventilation
-
Nerve stimulator and recording electrodes
-
Force transducer or electromyography (EMG) recording system
-
Data acquisition system
Experimental Workflow Diagram:
Caption: Experimental workflow for the in vivo assessment of this compound block reversal.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Insert an intravenous catheter (e.g., in the femoral vein) for drug administration.
-
-
Neuromuscular Monitoring:
-
Isolate a peripheral nerve-muscle preparation (e.g., sciatic nerve-tibialis anterior muscle).
-
Place stimulating electrodes on the nerve and recording electrodes on the muscle (for EMG) or attach the muscle tendon to a force transducer.
-
Apply supramaximal stimuli in a Train-of-Four (TOF) pattern (four pulses at 2 Hz every 15 seconds).
-
Record the baseline twitch responses (T1-T4).
-
-
Induction of Neuromuscular Block:
-
Administer this compound intravenously to achieve a profound neuromuscular block (e.g., >90% depression of the first twitch, T1).
-
-
Reversal Administration:
-
Allow for a degree of spontaneous recovery to a predetermined endpoint (e.g., reappearance of the second twitch, T2, in the TOF).
-
Administer a pre-determined dose of Neostigmine intravenously. It is recommended to co-administer an anticholinergic agent like atropine to mitigate the muscarinic side effects of neostigmine.
-
-
Monitoring of Recovery:
-
Continuously monitor the TOF responses.
-
Record the time taken for the TOF ratio (T4/T1) to recover to specific endpoints (e.g., 0.7, 0.9).
-
-
Data Analysis:
-
Calculate the time to recovery of the TOF ratio to ≥ 0.9 for different doses of neostigmine.
-
Compare the recovery times between different treatment groups.
-
Conclusion
The protocols outlined in these application notes provide a framework for the systematic investigation of the reversal of this compound-induced neuromuscular blockade by neostigmine. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of the pharmacodynamics of these agents and facilitating the development of novel therapeutics in the field of neuromuscular pharmacology. Given the age of this compound, researchers are encouraged to perform pilot studies to establish precise dose-response relationships in their specific experimental models.
References
- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neostigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neuromuscular blocking potency of fazadinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openanesthesia.org [openanesthesia.org]
Application Notes and Protocols for Studying the Effects of Fazadinium Bromide on Miniature Endplate Potentials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][2] This competitive antagonism prevents acetylcholine (ACh) from binding to its receptor, thereby inhibiting the generation of an endplate potential (EPP) and subsequent muscle contraction. The study of miniature endplate potentials (MEPPs), which are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of ACh, provides a powerful tool to investigate the postsynaptic effects of neuromuscular blocking agents like this compound.
These application notes provide detailed protocols for studying the effects of this compound on MEPPs in an in vitro setting. The protocols are designed for researchers in neuropharmacology, physiology, and drug development who are interested in characterizing the potency and mechanism of action of neuromuscular blocking drugs.
Principle of the Assay
The amplitude of MEPPs is directly proportional to the number of postsynaptic receptors activated by a quantum of ACh. As a competitive antagonist, this compound is expected to reduce the number of available nAChRs for ACh to bind. This will result in a dose-dependent decrease in the amplitude of MEPPs. By measuring changes in MEPP amplitude, frequency, and decay kinetics at various concentrations of this compound, researchers can quantify its inhibitory effect on neuromuscular transmission at the quantal level. While this compound's primary action is postsynaptic, examining MEPP frequency can also reveal any potential presynaptic effects on spontaneous neurotransmitter release.
Data Presentation
Illustrative Quantitative Data of a Competitive nAChR Antagonist on MEPP Parameters
| Concentration of Competitive Antagonist (µM) | Mean MEPP Amplitude (mV) | % Inhibition of MEPP Amplitude | Mean MEPP Frequency (Hz) | % Change in MEPP Frequency |
| 0 (Control) | 0.8 ± 0.1 | 0% | 1.5 ± 0.2 | 0% |
| 0.1 | 0.6 ± 0.09 | 25% | 1.4 ± 0.2 | -7% |
| 1 | 0.4 ± 0.07 | 50% | 1.5 ± 0.3 | 0% |
| 10 | 0.2 ± 0.05 | 75% | 1.6 ± 0.2 | +7% |
| 100 | 0.1 ± 0.03 | 87.5% | 1.5 ± 0.2 | 0% |
Data are presented as mean ± standard error of the mean (SEM). The percentage of inhibition is calculated relative to the control condition. Changes in MEPP frequency are often minimal for purely postsynaptic competitive antagonists.
Experimental Protocols
Protocol 1: Preparation of an In Vitro Neuromuscular Junction (NMJ) Preparation (e.g., Mouse Phrenic Nerve-Hemidiaphragm)
This protocol describes the dissection of the phrenic nerve-hemidiaphragm preparation from a mouse, a commonly used model for studying the neuromuscular junction in vitro.
Materials:
-
Adult mouse (e.g., C57BL/6, 25-30 g)
-
Dissection microscope
-
Fine dissection scissors, forceps, and spring scissors
-
Sylgard-lined dissection dish
-
Krebs-Ringer solution (in mM: 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 1 NaH2PO4, 15 NaHCO3, 11 Glucose), continuously bubbled with 95% O2 / 5% CO2 (carbogen)
-
Carbogen gas tank and tubing
-
Suture thread
Procedure:
-
Euthanize the mouse using a humane and approved method.
-
Quickly dissect the diaphragm and a section of the phrenic nerve.
-
Immediately place the tissue in the ice-cold, carbogenated Krebs-Ringer solution in the dissection dish.
-
Under the dissection microscope, carefully remove the connective tissue and trim the hemidiaphragm to a small, manageable size, ensuring the phrenic nerve remains intact and attached to the muscle.
-
Gently pin the hemidiaphragm, muscle-side up, to the Sylgard base of the experimental chamber.
-
Secure the phrenic nerve with a small piece of suture thread for later placement into a suction electrode for stimulation (for evoked potential studies, not essential for MEPP recording but good practice for a complete setup).
-
Continuously superfuse the preparation with carbogenated Krebs-Ringer solution at a constant flow rate (e.g., 2-3 ml/min) and maintain the temperature at room temperature (22-25°C) or physiological temperature (32-35°C) using a temperature controller.
-
Allow the preparation to equilibrate for at least 30-60 minutes before starting any recordings.
Protocol 2: Intracellular Recording of Miniature Endplate Potentials (MEPPs)
This protocol details the procedure for intracellular recording of MEPPs from the muscle fibers of the prepared NMJ.
Materials:
-
Prepared NMJ preparation in an experimental chamber
-
Micromanipulator
-
Glass microelectrodes (borosilicate glass, 1.0-1.5 mm outer diameter)
-
Microelectrode puller
-
Microelectrode holder with Ag/AgCl wire
-
3 M KCl solution for filling microelectrodes
-
Intracellular amplifier
-
Oscilloscope and data acquisition system (e.g., Digidata, pClamp software)
-
Faraday cage to shield the setup from electrical noise
Procedure:
-
Pull glass microelectrodes to a fine tip with a resistance of 10-20 MΩ when filled with 3 M KCl.
-
Mount the microelectrode in the holder and connect it to the amplifier.
-
Using the micromanipulator, carefully advance the microelectrode towards the surface of the muscle fiber in the endplate region. The endplate region can often be visualized as a translucent area where the nerve branches terminate.
-
Gently impale a muscle fiber. A successful impalement is indicated by a sharp drop in the membrane potential to a stable negative value (typically -60 to -80 mV).
-
Observe the oscilloscope for the appearance of small, spontaneous, depolarizing potentials – these are the MEPPs.
-
Record baseline MEPPs for a stable period (e.g., 5-10 minutes) to establish control parameters (amplitude, frequency, and decay time constant).
-
Prepare stock solutions of this compound in Krebs-Ringer solution.
-
Apply different concentrations of this compound to the bath via the superfusion system.
-
Allow each concentration to equilibrate for a sufficient period (e.g., 10-15 minutes) before recording MEPPs.
-
Record MEPPs for a set duration at each concentration.
-
After the highest concentration, wash out the drug with control Krebs-Ringer solution to check for reversibility of the effects.
Protocol 3: Data Analysis of MEPPs
This protocol outlines the steps for analyzing the recorded MEPP data.
Software:
-
Data analysis software with event detection capabilities (e.g., Clampfit, Mini Analysis)
Procedure:
-
MEPP Detection: Use the software's template or threshold-based detection to identify individual MEPPs. Visually inspect the detected events to ensure accuracy and exclude noise artifacts.
-
Amplitude Measurement: Measure the peak amplitude of each MEPP from the baseline. Generate an amplitude distribution histogram. Calculate the mean MEPP amplitude for each condition (control and different drug concentrations).
-
Frequency Measurement: Calculate the number of MEPPs occurring per unit of time (e.g., per second or per minute) to determine the MEPP frequency. Calculate the mean MEPP frequency for each condition.
-
Decay Time Constant (τ) Measurement: Fit an exponential function to the decay phase of individual or averaged MEPPs to determine the decay time constant. This parameter reflects the duration of the ion channel opening.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the MEPP parameters between control and this compound-treated groups. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Mechanism of this compound action on MEPPs.
Caption: Workflow for studying this compound effects.
References
Application Notes and Protocols: Investigating Fazadinium Bromide's Interaction with nAChRs in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Xenopus laevis oocyte expression system to study the pharmacological properties of Fazadinium Bromide, a nicotinic acetylcholine receptor (nAChR) antagonist. This system offers a robust and versatile platform for characterizing the interaction of compounds with specific nAChR subtypes, providing valuable data for neuroscience research and drug development.
Introduction to this compound and nAChR Research
This compound is recognized as a neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors.[1] The Xenopus oocyte expression system is a widely used model for heterologous expression of ion channels, including various subtypes of nAChRs. By injecting cRNA encoding specific nAChR subunits, researchers can create oocytes that express a homogenous population of a desired receptor subtype on their plasma membrane. This allows for detailed electrophysiological analysis of the receptor's function and its modulation by pharmacological agents like this compound.
Core Applications
-
Determination of Antagonist Potency (IC50): Quantify the concentration of this compound required to inhibit 50% of the acetylcholine (ACh)-induced current for a specific nAChR subtype.
-
Mechanism of Action Studies: Investigate whether this compound acts as a competitive or non-competitive antagonist.
-
Subtype Selectivity Profiling: Assess the inhibitory profile of this compound across a panel of different nAChR subtypes (e.g., muscle-type vs. various neuronal subtypes).
Data Presentation: Quantitative Analysis of nAChR Antagonism
Table 1: Potency (IC50) of nAChR Antagonists on a Neuronal nAChR Subtype (e.g., α4β2) Expressed in Xenopus Oocytes.
| Antagonist | nAChR Subtype | IC50 (µM) | Hill Slope | Notes |
| This compound | α4β2 | To be determined | To be determined | Expected to act as a competitive antagonist. |
| d-tubocurarine | α4β2 (9:1 ratio) | 0.2 | ~1 | Data for varying subunit ratios.[2] |
| d-tubocurarine | α4β2 (1:1 ratio) | 0.5 | ~1 | [2] |
| d-tubocurarine | α4β2 (1:9 ratio) | 2 | ~1 | [2] |
| Mecamylamine | α7 | 10 ± 1 | ~1 | Non-competitive antagonist.[3] |
Table 2: Kinetic Parameters of nAChR Antagonists.
| Antagonist | nAChR Subtype | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Affinity (Kd) (nM) |
| This compound | e.g., Muscle-type | To be determined | To be determined | To be determined |
| d-tubocurarine | Embryonic Mouse Muscle | 1.2 x 10⁸ | 5.9 | 41 |
| Pancuronium | Embryonic Mouse Muscle | 2.7 x 10⁸ | 2.1 | 5.5 |
Experimental Protocols
The following are detailed protocols for the expression and electrophysiological analysis of nAChRs in Xenopus laevis oocytes to characterize the effects of this compound.
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Anesthesia: Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% tricaine solution (MS-222) for 15-20 minutes, or until unresponsive to toe pinch.
-
Oocyte Harvest: Place the anesthetized frog on its back on a bed of ice. Make a small incision (0.5-1 cm) in the lower abdominal quadrant. Gently externalize a portion of the ovary and excise several ovarian lobes.
-
Suturing: Return the remaining ovary to the abdominal cavity and suture the incision in two layers (muscle and skin). Allow the frog to recover in a separate tank of fresh, aerated water.
-
Defolliculation: Place the harvested ovarian lobes in a calcium-free oocyte Ringer's solution (OR-2) containing 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.5.
-
Gently tease the lobes apart into smaller clusters.
-
Incubate the oocyte clusters in OR-2 solution containing collagenase (e.g., 2 mg/mL Type IA) for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.
-
Washing and Selection: After defolliculation, thoroughly wash the oocytes with OR-2 solution followed by standard oocyte Ringer's solution (OR-1) containing 1.8 mM CaCl2.
-
Manually select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles) and store them in OR-1 supplemented with antibiotics (e.g., 50 µg/mL gentamicin) at 18°C.
Protocol 2: cRNA Synthesis and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the nAChR subunit of interest. Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Kit) to synthesize capped cRNAs.
-
cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.
-
Microinjection:
-
Load a glass microinjection needle with the desired cRNA solution (typically a 1:1 molar ratio of α and β subunit cRNAs for heteromeric receptors) at a concentration of approximately 1 µg/µL.
-
Place the selected oocytes in an injection chamber.
-
Using a micromanipulator, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
-
Incubation: Incubate the injected oocytes in supplemented OR-1 solution at 18°C for 2-7 days to allow for receptor expression.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Preparation:
-
Prepare the recording chamber and perfuse it with standard recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance should be between 0.5 and 5 MΩ.
-
-
Oocyte Impalement:
-
Place an oocyte expressing the nAChR of interest in the recording chamber.
-
Carefully impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
-
Voltage Clamp:
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Baseline Recording: Perfuse the oocyte with the recording solution to establish a stable baseline current.
-
Agonist Application: Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) to activate the nAChRs and record the inward current. Wash the oocyte with the recording solution until the current returns to baseline.
-
Antagonist Application (this compound):
-
To determine the IC50, pre-apply this compound at various concentrations for a set period (e.g., 1-2 minutes) before co-applying it with the same concentration of ACh.
-
Record the peak inward current in the presence of the antagonist.
-
Wash out the antagonist and ACh until the response to ACh alone returns to the initial level.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-induced current in the absence and presence of different concentrations of this compound.
-
Normalize the current responses in the presence of the antagonist to the control response (ACh alone).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of nAChR Antagonism
The following diagram illustrates the general signaling pathway of a nicotinic acetylcholine receptor and the point of inhibition by an antagonist like this compound.
Caption: nAChR antagonism by this compound.
Experimental Workflow for nAChR Antagonist Characterization
This diagram outlines the key steps in the experimental workflow for characterizing the effect of this compound on nAChRs expressed in Xenopus oocytes.
Caption: Workflow for nAChR antagonist studies.
Logical Relationship: Competitive vs. Non-Competitive Antagonism
This diagram illustrates the difference between competitive and non-competitive antagonism at the nAChR.
Caption: Competitive vs. Non-Competitive nAChR Blockade.
References
- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Fazadinium Bromide Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of Fazadinium Bromide solutions in a laboratory environment. This compound is a neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Accurate preparation and handling of this compound are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₄Br₂N₆ | [1] |
| Molar Mass | 604.35 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Mechanism of Action | Nicotinic Acetylcholine Receptor (nAChR) Antagonist | [1] |
Storage and Stability:
This compound is sensitive to light, moisture, and air. To ensure the integrity of the compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, it is recommended to store the solid compound at -20°C.
Solubility
Detailed quantitative solubility data for this compound in common laboratory solvents is limited. The compound has been described as forming yellow crystals from water. For other solvents, empirical determination of solubility is recommended. The following table provides general guidance.
| Solvent | Solubility | Notes |
| Water | Soluble | Forms a yellow solution. |
| DMSO | Likely soluble | Empirical testing is recommended. |
| Ethanol | Likely soluble | Empirical testing is recommended. |
Recommendation: To determine the solubility in a specific solvent, start with a small, accurately weighed amount of this compound and add the solvent in small, measured increments until the solid is completely dissolved. Gentle warming and vortexing may aid in dissolution.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for further dilutions to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 604.35 g/mol * 1000 mg/g = 6.04 mg
-
-
-
Weigh the compound:
-
In a fume hood, carefully weigh out 6.04 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolve the compound:
-
Add 1 mL of the chosen solvent (e.g., sterile water or DMSO) to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. The solution should be clear and yellow.
-
-
Sterilization (for aqueous solutions):
-
If the stock solution is prepared in water for use in cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the final desired concentration in the appropriate experimental buffer or cell culture medium.
Example: Preparation of a 1 µM working solution
-
Perform a serial dilution of the 10 mM stock solution. For example, dilute the 10 mM stock solution 1:100 in the experimental buffer to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:100 in the experimental buffer to obtain the final 1 µM working solution.
Note on In Vitro Concentrations: The effective concentration of this compound in in vitro assays will vary depending on the specific experimental system, cell type, and receptor subtype being studied. A study on the pharmacodynamic properties of fazadinium reported an apparent equilibrium constant (K₈) of 0.404 µmol/L (404 nM) for the fazadinium-receptor exchange at mammalian neuromuscular junctions. This value can serve as a starting point for designing concentration-response experiments. It is recommended to perform a concentration-response curve to determine the optimal working concentration for your specific application.
Diagrams
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
Caption: Competitive antagonism of the nicotinic acetylcholine receptor by this compound.
Experimental Workflow: Preparation and Use of this compound Solutions
Caption: General workflow for the preparation and use of this compound solutions in laboratory experiments.
References
In Vitro Electrophysiology Application Notes for Studying Fazadinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium Bromide is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Its primary application is in inducing muscle relaxation during surgical procedures by inhibiting neurotransmission at the neuromuscular junction. A thorough understanding of its electrophysiological properties is crucial for its development and safe clinical use. These application notes provide detailed protocols for characterizing this compound using in vitro electrophysiology techniques, a cornerstone for elucidating its mechanism of action, potency, and potential off-target effects.
Core Applications
-
Potency Determination (IC50): Quantifying the concentration of this compound that elicits a half-maximal inhibitory effect on nAChR currents.
-
Mechanism of Action Studies: Characterizing the nature of receptor antagonism (competitive vs. non-competitive) and its kinetics.
-
Receptor Subtype Selectivity: Assessing the binding affinity and functional blockade of this compound on various nAChR subtypes.
-
Safety Pharmacology: Evaluating the potential for off-target interactions with other ion channels.
Data Presentation
While specific in vitro electrophysiological data for this compound is limited in publicly available literature, the following table presents expected parameters based on its classification as a non-depolarizing neuromuscular blocking agent. Note: These values are illustrative and require experimental determination for this compound.
| Parameter | Expected Value Range | Target Receptor | Electrophysiology Technique |
| IC50 | 0.1 - 10 µM | Muscle-type nAChR (α1)2β1δε | Two-Electrode Voltage-Clamp (TEVC) / Patch-Clamp |
| Hill Coefficient | ~1 | Muscle-type nAChR | TEVC / Patch-Clamp |
| Binding Kinetics | Rapid Association & Dissociation | Muscle-type nAChR | Patch-Clamp |
| Voltage Dependence | Weak to Moderate | Muscle-type nAChR | TEVC / Patch-Clamp |
Experimental Protocols
Protocol 1: IC50 Determination of this compound on Muscle-Type nAChRs using Two-Electrode Voltage-Clamp (TEVC)
Objective: To determine the concentration-inhibition curve and IC50 value of this compound on human adult muscle-type nAChRs (α1)2β1δε expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human nAChR subunits (α1, β1, δ, ε)
-
TEVC rig (amplifier, headstages, micromanipulators, perfusion system)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
Agonist: Acetylcholine (ACh)
-
Antagonist: this compound
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with a mixture of cRNAs for the α1, β1, δ, and ε nAChR subunits. Incubate the oocytes for 2-5 days at 16-18°C.
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Experimental Protocol:
-
Establish a stable baseline by perfusing with ND96.
-
Apply a concentration of ACh that elicits a submaximal response (e.g., EC20) to obtain a control current amplitude.
-
Wash the oocyte with ND96 until the current returns to baseline.
-
Pre-incubate the oocyte with increasing concentrations of this compound for 2-3 minutes.
-
In the continued presence of this compound, co-apply the same concentration of ACh.
-
Record the peak current amplitude for each concentration of this compound.
-
-
Data Analysis:
-
Normalize the peak current at each this compound concentration to the control ACh response.
-
Plot the normalized current as a function of the logarithm of this compound concentration.
-
Fit the data using a non-linear regression to the Hill equation to determine the IC50 and Hill coefficient.
-
Protocol 2: Characterization of Competitive Antagonism using Whole-Cell Patch-Clamp
Objective: To determine if this compound acts as a competitive antagonist at nAChRs expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype
-
Patch-clamp setup (amplifier, headstage, micromanipulator, perfusion system)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2
-
Agonist: Acetylcholine (ACh)
-
Antagonist: this compound
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the nAChR of interest onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Form a giga-ohm seal between a borosilicate glass pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Protocol:
-
Generate a control ACh concentration-response curve by applying increasing concentrations of ACh.
-
Wash the cell with external solution.
-
Apply a fixed, sub-maximal inhibitory concentration of this compound (e.g., IC20 or IC50).
-
In the presence of this compound, generate a second ACh concentration-response curve.
-
-
Data Analysis:
-
Compare the EC50 and maximal response of the ACh concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the EC50 with no significant change in the maximal response is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: A generalized workflow for studying this compound using in vitro electrophysiology.
Caption: The signaling cascade at the neuromuscular junction and the point of intervention by this compound.
Caption: The logical basis for identifying competitive antagonism through electrophysiological experiments.
Troubleshooting & Optimization
Optimizing Fazadinium Bromide concentration for complete neuromuscular block
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fazadinium Bromide to achieve complete neuromuscular blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neuromuscular blockade?
This compound is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding, thereby inhibiting depolarization of the motor endplate and subsequent muscle contraction.
Q2: What is a suitable in vitro experimental model to study the effects of this compound?
The isolated phrenic nerve-diaphragm preparation from rats or mice is a classic and reliable in vitro model for studying the effects of neuromuscular blocking agents like this compound.[2][3][4] This preparation allows for the direct measurement of muscle contractile force in response to nerve stimulation in a controlled environment.
Q3: What are the expected effective concentrations of this compound for in vitro experiments?
While optimal concentrations should be determined empirically for each experimental setup, published data can provide a starting point. An in vivo study in humans correlated plasma concentrations with the degree of neuromuscular block. These values can be used as a preliminary guide for in vitro studies. A pharmacodynamic model has also determined an apparent equilibrium constant (KB) of approximately 0.404 µmol/L for this compound at the neuromuscular junction in vitro.[5]
Q4: How can I reverse the neuromuscular blockade induced by this compound in my preparation?
The neuromuscular blockade induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine. These agents increase the concentration of acetylcholine in the synaptic cleft, which can then more effectively compete with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission.
Troubleshooting Guide
Issue 1: Incomplete or variable neuromuscular blockade at expected concentrations.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Solution: Ensure that your stock solution of this compound is accurately prepared and that the final dilutions in your experimental buffer are correct. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific preparation and experimental conditions.
-
-
Possible Cause 2: Degradation of this compound.
-
Possible Cause 3: Issues with the Tissue Preparation.
-
Solution: Ensure the phrenic nerve-diaphragm preparation is healthy and viable. The dissection should be performed carefully to avoid damage to the nerve and muscle. The preparation should be properly oxygenated (95% O2, 5% CO2) and maintained at a physiological temperature (e.g., 37°C) in a suitable physiological salt solution (e.g., Krebs solution).
-
Issue 2: The neuromuscular blockade appears to diminish over time despite a constant concentration of this compound (Tachyphylaxis).
-
Possible Cause 1: Receptor Upregulation or Sensitization.
-
Solution: While less common with competitive antagonists compared to agonists, prolonged exposure to a blocker can sometimes lead to adaptive changes in the receptor population. If tachyphylaxis is suspected, consider a washout period to allow the preparation to return to baseline before re-administering the drug. It may also be beneficial to use the lowest effective concentration for the shortest duration necessary to achieve your experimental goals.
-
-
Possible Cause 2: Drug Metabolism by the Tissue.
-
Solution: While the isolated diaphragm preparation has limited metabolic activity, some drug degradation can occur over long experiments. If experiments run for several hours, consider replacing the bathing solution with a fresh solution containing this compound periodically.
-
Issue 3: Difficulty achieving reversal of the neuromuscular blockade.
-
Possible Cause 1: Insufficient Concentration of Reversal Agent.
-
Solution: Ensure that the concentration of the acetylcholinesterase inhibitor (e.g., neostigmine) is adequate. A concentration-response curve for the reversal agent may be necessary to determine the optimal concentration for your system.
-
-
Possible Cause 2: Deep Neuromuscular Blockade.
-
Solution: If the neuromuscular blockade is very profound (i.e., induced by a very high concentration of this compound), it may be more difficult to reverse. Consider using a lower concentration of this compound that still achieves a complete block but is more readily reversible.
-
Data Presentation
Table 1: In Vivo Plasma Concentrations of this compound and Corresponding Neuromuscular Blockade
This table provides in vivo data from human studies that can serve as a reference for estimating effective in vitro concentrations.
| Percentage of Twitch Height Recovery | Mean Plasma Concentration (µg/mL) | Approximate Molar Concentration (µM)* |
| 25% | 1.90 ± 0.17 | 3.14 |
| 50% | 1.44 ± 0.18 | 2.38 |
| 75% | 1.08 ± 0.12 | 1.79 |
*Molar concentration calculated based on a molar mass of 604.35 g/mol for this compound. Data from d'Hollander et al. (1981).
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Value | Description |
| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/L | An indicator of the binding affinity of this compound to the nicotinic acetylcholine receptor at the neuromuscular junction, determined in vitro. |
Experimental Protocols
Protocol for Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from standard methods for studying neuromuscular transmission in vitro.
1. Materials:
-
Wistar rat (180-200 g)
-
Krebs solution (in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl2, 11.9 NaHCO3, 0.7 NaH2PO4, 11 Glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath with stimulating electrodes and a force-displacement transducer
-
Square wave stimulator
-
Data acquisition system
2. Dissection Procedure:
-
Humanely euthanize the rat via an approved method (e.g., cervical dislocation).
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached.
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach the central tendon to the force-displacement transducer and the rib cage portion to a fixed hook in the bath.
-
Place the phrenic nerve on the stimulating electrodes.
3. Experimental Setup and Data Collection:
-
Allow the preparation to equilibrate for at least 30-60 minutes, with periodic washing with fresh Krebs solution.
-
Set the stimulation parameters for the phrenic nerve (e.g., supramaximal voltage, 0.1 Hz frequency, 0.2 ms pulse width).
-
Record baseline twitch contractions until a stable response is achieved.
-
To establish a concentration-response curve, add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.
-
To study complete blockade, add a predetermined effective concentration of this compound and monitor the decline in twitch height.
-
For reversal studies, after establishing a stable blockade, add the reversal agent (e.g., neostigmine) to the bath and record the recovery of twitch height.
Visualizations
Caption: Mechanism of this compound action at the neuromuscular junction.
Caption: Experimental workflow for in vitro neuromuscular blockade studies.
Caption: Troubleshooting logic for incomplete neuromuscular blockade.
References
- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors limiting the rate of termination of the neuromuscular blocking action of fazadinium dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical model of some pharmacokinetic and pharmacodynamic properties of fazadinium in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting tachyphylaxis with repeated Fazadinium Bromide application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated application of Fazadinium Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is to act as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine (ACh) from binding and depolarizing the muscle cell, thus inhibiting muscle contraction.
Q2: What is tachyphylaxis and why does it occur with repeated this compound application?
Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of this compound, this means that over time, a higher dose is required to achieve the same level of neuromuscular blockade. The primary mechanism underlying tachyphylaxis to non-depolarizing neuromuscular blockers is the upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction. Prolonged blockade of nAChRs can lead to a compensatory increase in the number of receptors on the muscle cell surface, making it necessary to administer more of the drug to block a sufficient number of receptors to elicit the desired muscle relaxation.
Q3: How can I identify the onset of tachyphylaxis in my experiments?
The onset of tachyphylaxis can be identified by the need to progressively increase the dose of this compound to maintain a consistent level of neuromuscular blockade. In an experimental setting, this would be observed as a diminished response to a previously effective dose. Monitoring neuromuscular function using techniques such as train-of-four (TOF) stimulation can provide a quantitative measure of the blockade and help detect a decline in the drug's effect over time.
Q4: Are there any known factors that can influence the development of tachyphylaxis to this compound?
While specific data for this compound is limited, factors known to influence tachyphylaxis with other non-depolarizing neuromuscular blockers include the duration of administration, the dose used, and the overall condition of the experimental model. For instance, prolonged continuous infusion is more likely to induce tachyphylaxis than intermittent bolus doses.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments involving repeated this compound application.
Problem 1: Rapid loss of neuromuscular blockade despite consistent dosing.
-
Possible Cause: Onset of tachyphylaxis due to upregulation of nicotinic acetylcholine receptors.
-
Troubleshooting Steps:
-
Confirm Tachyphylaxis: Monitor the neuromuscular response (e.g., using TOF stimulation). A gradual decrease in the twitch response to a consistent dose is indicative of tachyphylaxis.
-
Increase Dose: Gradually increase the concentration of this compound to regain the desired level of blockade. Careful dose titration is necessary to avoid overdosing.
-
Consider a "Drug Holiday": If the experimental design allows, a period of withdrawal from the drug may help to restore sensitivity by allowing receptor numbers to normalize.
-
Switch to an Alternative Agent: If tachyphylaxis is severe and persistent, consider using a neuromuscular blocking agent with a different mechanism of action, if appropriate for the experimental goals.
-
Problem 2: High variability in the degree of neuromuscular blockade between experimental subjects or preparations.
-
Possible Cause: Differences in baseline receptor density, metabolism, or other physiological factors.
-
Troubleshooting Steps:
-
Standardize the Model: Ensure that all experimental subjects or preparations are as homogenous as possible in terms of age, weight, and physiological condition.
-
Individual Dose Titration: For each subject or preparation, perform an initial dose-response curve to determine the effective dose (e.g., ED50 or ED95) before initiating the main experiment.
-
Control for Environmental Factors: Maintain consistent experimental conditions such as temperature and pH, as these can affect drug potency and physiological responses.
-
Problem 3: Unexpectedly prolonged neuromuscular blockade with repeated doses.
-
Possible Cause: While tachyphylaxis is a decrease in response, in some specific conditions, such as renal failure, repeated doses of this compound have been associated with a prolonged duration of action.[1] This is likely due to altered drug clearance.
-
Troubleshooting Steps:
-
Assess Clearance Mechanisms: If using an in vivo model, evaluate renal and hepatic function, as these are the primary routes of elimination for Fazadinium.[3]
-
Reduce Dose or Extend Dosing Interval: In cases of suspected impaired clearance, reduce the dose or increase the time between doses to prevent drug accumulation.
-
Monitor Recovery: Continuously monitor the recovery of neuromuscular function to ensure the blockade does not become excessive.
-
Data Presentation
| Parameter | Initial Response | After Repeated Administration (Tachyphylaxis) |
| ED50 | 0.5 mg/kg | 1.0 mg/kg |
| ED90 | 1.0 mg/kg | 2.0 mg/kg |
| ED95 | 1.2 mg/kg | 2.5 mg/kg |
ED50, ED90, and ED95 represent the effective doses required to produce 50%, 90%, and 95% of the maximal neuromuscular blockade, respectively.
Experimental Protocols
Protocol: In Vitro Induction and Assessment of Tachyphylaxis to this compound in a Co-culture Model of the Neuromuscular Junction
This protocol outlines a general procedure for inducing and measuring tachyphylaxis to this compound using an in vitro co-culture of motor neurons and muscle cells.[4]
1. Cell Culture and Co-culture Formation:
- Culture motor neurons and myoblasts separately under appropriate conditions.
- Once myoblasts have differentiated into myotubes, seed the motor neurons onto the myotube culture to allow for the formation of neuromuscular junctions.
- Allow the co-culture to mature for a period of 7-14 days, or until functional neuromuscular junctions have formed, which can be confirmed by spontaneous muscle contractions or response to neuronal stimulation.
2. Baseline Dose-Response Assessment:
- Establish a baseline dose-response curve for this compound.
- Apply a range of concentrations of this compound to the co-culture.
- Measure the resulting inhibition of muscle contraction. This can be done by electrically stimulating the motor neurons and quantifying the muscle contractions via video microscopy and image analysis software.
- From this data, determine the initial ED50, ED90, and ED95 values.
3. Induction of Tachyphylaxis:
- Continuously expose the co-culture to a submaximal concentration of this compound (e.g., the ED50 concentration) for a prolonged period (e.g., 24-48 hours).
- The medium containing this compound should be refreshed periodically to maintain a consistent drug concentration.
4. Assessment of Tachyphylaxis:
- After the prolonged exposure period, wash out the this compound and allow the cells to recover for a short period.
- Perform a second dose-response assessment as described in step 2.
- A rightward shift in the dose-response curve and an increase in the ED50, ED90, and ED95 values will indicate the development of tachyphylaxis.
5. Data Analysis:
- Plot the dose-response curves for the initial and post-tachyphylaxis assessments.
- Statistically compare the ED50, ED90, and ED95 values to quantify the degree of tachyphylaxis.
Mandatory Visualizations
References
- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Factors limiting the rate of termination of the neuromuscular blocking action of fazadinium dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Neuromuscular Junction Induced from Human Induced Pluripotent Stem Cells [jove.com]
Technical Support Center: Fazadinium Bromide Stability and Degradation in Physiological Saline
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Fazadinium Bromide in physiological saline. The information herein is compiled from general knowledge of similar chemical compounds and best practices in pharmaceutical stability testing, as direct stability data for this compound in physiological saline is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder?
For solid this compound, recommended storage conditions are dry, dark, and at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[1].
Q2: How should I prepare a this compound solution in physiological saline for my experiments?
It is recommended to prepare solutions fresh for each experiment whenever possible. Use sterile physiological saline (0.9% NaCl) and ensure complete dissolution of the this compound powder. The solution should be protected from light.
Q3: What are the likely degradation pathways for this compound in an aqueous solution like physiological saline?
Based on studies of similar bromide-containing compounds, the most probable degradation pathway for this compound in physiological saline is hydrolysis.[2][3] Other potential degradation mechanisms include photolysis (degradation upon exposure to light) and oxidation.[2]
Q4: How long can I expect a this compound solution in physiological saline to be stable?
Q5: What analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the chemical structures of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or inconsistent experimental results over time. | Degradation of this compound in the saline solution. | - Prepare fresh solutions for each experiment. - If solutions must be stored, protect them from light and store at refrigerated temperatures (2-8°C). - Conduct a small-scale stability study to determine the acceptable use period for your specific concentration and storage conditions. |
| Appearance of unknown peaks in my chromatogram (HPLC analysis). | Formation of degradation products. | - Compare the chromatogram of a freshly prepared solution with that of an aged solution to identify new peaks. - Consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. - Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Precipitation or cloudiness observed in the prepared solution. | Poor solubility or formation of insoluble degradation products. | - Ensure the this compound is fully dissolved upon preparation. Gentle warming or sonication may aid dissolution, but be cautious of potential heat-induced degradation. - If precipitation occurs upon storage, the solution should be discarded. This may indicate significant degradation. |
| Discoloration of the solution. | Chemical degradation, possibly due to oxidation or photolysis. | - Always protect solutions from light by using amber vials or covering containers with aluminum foil. - If the solid powder is discolored, it may indicate degradation of the starting material. It is recommended to use a fresh batch of this compound. |
Data Presentation
As no specific quantitative stability data for this compound in physiological saline was found, a template table for recording your own stability data is provided below.
Table 1: Example Stability Data Collection Table for this compound in Physiological Saline
| Storage Condition | Time Point | Concentration (mg/mL) | % of Initial Concentration Remaining | Appearance | pH | Notes (e.g., new peaks in HPLC) |
| 2-8°C, Protected from Light | 0 hours | 100% | Clear, colorless | |||
| 24 hours | ||||||
| 48 hours | ||||||
| 7 days | ||||||
| Room Temperature, Exposed to Light | 0 hours | 100% | Clear, colorless | |||
| 8 hours | ||||||
| 24 hours |
Experimental Protocols
The following are generalized protocols for forced degradation studies, adapted from methodologies used for similar compounds. These can be used to understand the degradation profile of this compound and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for several hours.
-
Analysis: At various time points, withdraw samples, neutralize them, and analyze by HPLC to observe the degradation of the parent peak and the appearance of new peaks.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Analysis: Monitor the sample by HPLC at regular intervals.
3. Photolytic Degradation:
-
Prepare a solution of this compound in physiological saline.
-
Expose the solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the exposed and control samples by HPLC at different time points.
4. Thermal Degradation:
-
Store a solution of this compound in physiological saline at an elevated temperature (e.g., 60°C) in the dark.
-
Analysis: Analyze samples by HPLC at various time points to assess heat-induced degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. This compound | 49564-56-9 | Benchchem [benchchem.com]
- 2. Investigation of aclidinium bromide degradation by stability-indicating HPLC methods, characterization of impurities by NMR, and identification of degradation products by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential interference of Fazadinium Bromide with fluorescent calcium indicators
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist researchers in identifying and troubleshooting potential interference of Fazadinium Bromide with fluorescent calcium indicators. As direct interference studies are not extensively documented in scientific literature, this guide provides a framework for identifying potential issues such as autofluorescence and fluorescence quenching through a series of frequently asked questions (FAQs) and detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: What is this compound and why might it interfere with my calcium imaging experiments?
This compound is a neuromuscular blocking agent that acts as a nicotinic acetylcholine receptor antagonist.[1] Chemically, it is a bis-pyridinium compound. Molecules containing pyridinium rings have the potential to be fluorescent themselves.[2][3][4][5] Therefore, it is possible that this compound could exhibit autofluorescence at the excitation and emission wavelengths used for common calcium indicators, leading to artificially high baseline fluorescence or false signals.
Q2: What are the primary ways a compound like this compound could interfere with fluorescent calcium indicators?
There are two main potential mechanisms of interference:
-
Autofluorescence: this compound might possess intrinsic fluorescence. If its excitation and emission spectra overlap with those of your calcium indicator (e.g., Fura-2, Fluo-4), it can contribute to the measured signal, creating a false-positive reading or a high background.
-
Fluorescence Quenching: this compound, as a quaternary ammonium compound, could potentially act as a fluorescence quencher. This would lead to a decrease in the fluorescence signal of the calcium indicator, potentially masking real calcium transients and resulting in false negatives.
Q3: I am seeing an unusually high baseline fluorescence after applying this compound. What should I do?
An elevated baseline fluorescence could be indicative of autofluorescence. You should perform a control experiment to measure the fluorescence of this compound alone in your experimental buffer at the same concentration and using the same filter sets as your calcium imaging experiment. The "Protocol 1: Assessment of this compound Autofluorescence" section below provides a detailed procedure.
Q4: My calcium transients appear smaller or are completely absent after the application of this compound. What could be the cause?
A reduction in the amplitude of calcium signals suggests that this compound may be quenching the fluorescence of your calcium indicator. To confirm this, you should perform an in vitro quenching assay, as detailed in "Protocol 2: In Vitro Fluorescence Quenching Assay." This will help you determine if this compound directly reduces the fluorescence of the calcium indicator in a calcium-dependent or independent manner.
Q5: How can I mitigate potential interference from this compound?
If you confirm that this compound is interfering with your assay, consider the following strategies:
-
Use the lowest effective concentration of this compound.
-
Switch to a different calcium indicator. If the interference is spectral, a dye with red-shifted excitation and emission wavelengths might be less affected.
-
Perform background subtraction. If the autofluorescence is stable, you may be able to subtract the signal from a control experiment (cells treated with this compound but not loaded with a calcium indicator) from your experimental data.
-
For quenching, you may need to consider alternative neuromuscular blocking agents that have been shown to not interfere with fluorescence assays, if available.
Troubleshooting Guides
If you suspect that this compound is interfering with your calcium imaging data, follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for this compound interference.
Quantitative Data Tables
Use the following tables to record and analyze your findings from the experimental protocols.
Table 1: Autofluorescence of this compound
| This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 µM (Control) | ||
| 1 µM | ||
| 10 µM | ||
| 50 µM | ||
| 100 µM |
Table 2: Quenching Effect of this compound on Calcium Indicator Fluorescence
| Calcium Indicator | [Ca2+] | This compound Concentration | Mean Fluorescence Intensity (Arbitrary Units) | % Quenching |
| e.g., Fluo-4 | Low (0 µM) | 0 µM (Control) | 0% | |
| Low (0 µM) | 10 µM | |||
| Low (0 µM) | 100 µM | |||
| High (10 µM) | 0 µM (Control) | 0% | ||
| High (10 µM) | 10 µM | |||
| High (10 µM) | 100 µM |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used for your calcium indicator.
Materials:
-
This compound
-
Experimental buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or confocal microscope
Procedure:
-
Prepare a stock solution of this compound in the experimental buffer.
-
Create a serial dilution of this compound in the experimental buffer, ranging from the highest concentration used in your experiments down to a concentration of 0 µM (buffer only control).
-
Pipette 100 µL of each concentration into triplicate wells of the 96-well plate.
-
Set the fluorescence reader or microscope to the excitation and emission wavelengths of your primary calcium indicator (e.g., for Fluo-4, excitation ~494 nm, emission ~516 nm).
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the buffer-only control wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Caption: Workflow for assessing this compound autofluorescence.
Protocol 2: In Vitro Fluorescence Quenching Assay
Objective: To determine if this compound quenches the fluorescence of your calcium indicator.
Materials:
-
Your fluorescent calcium indicator (e.g., Fluo-4, salt form)
-
Calcium-free and calcium-saturating buffers (e.g., using EGTA and CaCl2)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of your calcium indicator in both calcium-free and calcium-saturating buffers at the concentration you typically use in your experiments.
-
Prepare a serial dilution of this compound.
-
In the 96-well plate, add the calcium indicator solution (either calcium-free or calcium-saturated) to a set of wells.
-
Add the serial dilutions of this compound to these wells. Include control wells with the indicator and buffer only (no this compound).
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your indicator.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching. Calculate the percentage of quenching for each concentration.
Caption: Workflow for assessing fluorescence quenching by this compound.
References
Minimizing cardiovascular side effects of Fazadinium Bromide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fazadinium Bromide in animal studies. The focus is on minimizing the cardiovascular side effects of this neuromuscular blocking agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound in animal studies?
A1: The most commonly reported cardiovascular side effects of this compound are tachycardia (an increase in heart rate) and, at higher doses, hypotension (a decrease in blood pressure). These effects are dose-dependent and can vary between animal species.
Q2: What is the mechanism behind this compound-induced tachycardia?
A2: The primary mechanism for tachycardia is the blockade of cardiac muscarinic M2 receptors. By acting as a muscarinic antagonist, this compound inhibits the parasympathetic nervous system's "braking" effect on the heart, leading to an increased heart rate.
Q3: Why does this compound sometimes cause hypotension?
A3: Hypotension associated with higher doses of this compound is likely due to its ganglion-blocking activity. By blocking nicotinic receptors in autonomic ganglia, it can reduce sympathetic tone to the blood vessels, leading to vasodilation and a drop in blood pressure.
Q4: Are there alternative neuromuscular blocking agents with a more favorable cardiovascular profile?
A4: Yes, several newer non-depolarizing neuromuscular blocking agents have been developed to have minimal cardiovascular side effects. Vecuronium and Rocuronium, for example, generally exhibit greater cardiovascular stability compared to older agents like this compound. The choice of agent should be based on the specific requirements of the animal study.
Q5: Can the cardiovascular side effects of this compound be mitigated?
A5: Yes, the cardiovascular side effects can often be managed. Tachycardia can be controlled with the careful administration of beta-adrenergic receptor antagonists (beta-blockers). Hypotension may be addressed with fluid administration and, if necessary, vasopressors, although preventing it through careful dose selection is preferable.
Troubleshooting Guides
Issue 1: Significant Tachycardia Observed Post-Fazadinium Bromide Administration
Possible Cause:
-
Muscarinic M2 Receptor Blockade: This is the most likely cause of tachycardia.
-
Dose-Related Effect: The magnitude of the heart rate increase is directly related to the dose of this compound administered.
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check the calculated and administered dose of this compound to rule out an overdose.
-
Monitor Vital Signs Continuously: Ensure continuous monitoring of heart rate, blood pressure, and ECG to assess the severity and duration of the tachycardia.
-
Administer a Cardioselective Beta-Blocker: For acute control of tachycardia, a short-acting, cardioselective beta-blocker like esmolol is often preferred. Propranolol can also be used.
-
Consider Dose Reduction: In subsequent experiments, consider reducing the dose of this compound to the lowest effective level for neuromuscular blockade.
-
Evaluate Anesthetic Protocol: Some anesthetics can sensitize the myocardium to catecholamines, potentially exacerbating tachycardia. Review and, if necessary, adjust the anesthetic regimen.
Issue 2: Precipitous Drop in Blood Pressure Following this compound Injection
Possible Cause:
-
Ganglionic Blockade: This is a likely cause, especially at higher doses, leading to reduced sympathetic vascular tone.
-
Histamine Release: Although less common with Fazadinium compared to some other neuromuscular blockers, histamine release can contribute to vasodilation and hypotension.
Troubleshooting Steps:
-
Ensure Adequate Hydration: Confirm that the animal is normovolemic before drug administration, as hypovolemia can worsen hypotension.
-
Administer Intravenous Fluids: If hypotension occurs, administer a bolus of an isotonic crystalloid solution.
-
Reduce the Rate of Injection: A slower rate of administration can sometimes mitigate the hypotensive response.
-
Consider a Vasopressor: If fluid administration is insufficient, a vasopressor with predominantly alpha-adrenergic effects (e.g., phenylephrine) may be required to restore blood pressure.
-
Pre-treat with an Antihistamine: If histamine release is suspected, pre-treatment with an H1 receptor antagonist (e.g., diphenhydramine) in future experiments might be beneficial.
Data Presentation
Table 1: Summary of Cardiovascular Effects and Mitigation Strategies for this compound in Animal Studies
| Parameter | Observation with this compound | Mitigation Strategy | Agent | Animal Model (Example) |
| Heart Rate | Dose-dependent increase (Tachycardia) | Beta-Adrenergic Blockade | Esmolol | Dog, Pig |
| Propranolol | Dog, Rat | |||
| Blood Pressure | Minimal effect at low doses; potential decrease (Hypotension) at high doses | Fluid Administration | Isotonic Crystalloids | General |
| Vasopressor Support | Phenylephrine | General | ||
| Mechanism | Muscarinic M2 Receptor Antagonism | Competitive blockade of beta-1 adrenergic receptors | Beta-Blockers | N/A |
| Ganglionic Blockade | Volume expansion | IV Fluids | N/A |
Experimental Protocols
Protocol 1: Prophylactic Management of Tachycardia with Esmolol
Objective: To prevent or minimize this compound-induced tachycardia using a continuous infusion of esmolol.
Animal Model: Canine or Swine.
Materials:
-
This compound solution
-
Esmolol hydrochloride solution (10 mg/mL)
-
Infusion pump
-
Intravenous catheters
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthetize the animal according to the approved institutional protocol and ensure stable baseline cardiovascular parameters.
-
Initiate a loading dose of esmolol at 500 mcg/kg intravenously over 1 minute.
-
Immediately following the loading dose, begin a continuous intravenous infusion of esmolol at 50 mcg/kg/min.
-
After 5 minutes of the esmolol infusion, administer the desired dose of this compound.
-
Continuously monitor heart rate and blood pressure.
-
If tachycardia persists (e.g., heart rate increases by >20% from baseline), the esmolol infusion can be titrated upwards in increments of 25-50 mcg/kg/min every 5-10 minutes, not to exceed a maximum dose of 300 mcg/kg/min.
-
Once the experimental procedure is complete, the esmolol infusion can be gradually tapered off over 15-30 minutes while monitoring for any rebound tachycardia.
Protocol 2: Reversal of Established Tachycardia with Propranolol
Objective: To reverse significant tachycardia that has developed following the administration of this compound.
Animal Model: Canine or Rat.
Materials:
-
This compound solution
-
Propranolol hydrochloride solution (1 mg/mL)
-
Intravenous catheters
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthetize the animal and administer this compound as required by the experimental protocol.
-
Continuously monitor heart rate. If a sustained, significant increase in heart rate (e.g., >30% above baseline) is observed, prepare to administer propranolol.
-
Administer propranolol intravenously at a starting dose of 0.02-0.06 mg/kg.
-
Administer the dose slowly over 2-5 minutes to avoid a rapid decrease in blood pressure or the induction of bradycardia.
-
Monitor the heart rate response. If the initial dose is insufficient to control the tachycardia, a second, similar dose may be administered after 10-15 minutes.
-
Be cautious with repeated dosing, as cumulative effects can lead to excessive bradycardia or myocardial depression. Continuous ECG and blood pressure monitoring are essential.
Visualizations
Caption: Mechanism of Fazadinium-induced tachycardia via M2 receptor blockade.
Caption: Mechanism of Fazadinium-induced hypotension via ganglionic blockade.
Caption: Experimental workflow for managing Fazadinium-induced tachycardia.
Technical Support Center: Fazadinium Bromide In Vitro Applications
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for ensuring the complete washout of Fazadinium Bromide in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is to act as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2] By blocking these receptors, it prevents acetylcholine from binding, thereby inhibiting muscle depolarization and contraction.[3][4]
Q2: Why is the complete washout of this compound crucial for my in vitro experiment? A2: Ensuring a complete washout is critical for several reasons:
-
Restoration of Baseline: To accurately measure the effects of subsequently applied test compounds, the preparation (tissue or cells) must return to its pre-treatment baseline state.
-
Avoiding Confounding Results: Residual this compound can continue to antagonize nAChRs, which could mask or alter the effects of other drugs, leading to misinterpretation of data.
-
Receptor Availability: Complete washout ensures that the full population of receptors is available for interaction with the next compound in your experimental series, ensuring consistent and reproducible responses.
-
Preventing Tachyphylaxis: In some systems, prolonged or incomplete washout can contribute to receptor desensitization or tachyphylaxis (a rapid decrease in response to a drug after repeated administration).
Q3: What are the key properties of this compound to consider for an effective washout? A3: The most critical factor is its binding kinetics. The rate-limiting step for the termination of this compound's effect is believed to be the rate of its dissociation from the nicotinic acetylcholine receptors.[5] While its plasma clearance is rapid (half-life of about 1 minute in cats and humans), the dissociation from the receptor determines the recovery time of the tissue. Therefore, washout protocols should be designed to be significantly longer than the plasma half-life to allow for this dissociation.
Q4: How many washes are typically required for a complete washout? A4: There is no single answer, as the optimal number depends on the experimental system (e.g., isolated organ bath, cell culture plate). A general guideline for isolated tissue preparations is to wash with a volume at least twice that of the bath. However, for a compound with strong receptor binding, multiple washes (e.g., 3 to 6 cycles) are recommended. It can be more effective to use several short bursts of washing rather than one long continuous overflow to avoid "washout responses" like muscle contractions. For cell cultures, two to three washes with fresh, drug-free media are often sufficient for loosely bound drugs.
Q5: What is a standard washout duration and how do I determine it for my system? A5: The duration should be sufficient to allow for both the physical removal of the free drug and the dissociation of the drug from its receptors. An initial equilibration period of at least 15 minutes, with washes, is recommended before any drug is applied. For the washout itself, a common practice is to allow a period equivalent to at least five half-lives of the drug's effect. Given that receptor dissociation is the rate-limiting step, you may need to determine the optimal duration empirically. This can be done by performing a time-course experiment where you measure the recovery of a standard agonist response at various time points after initiating the washout.
Q6: How can I functionally confirm that the washout was successful? A6: The most reliable method is to perform a functional test. After the washout procedure, re-administer a standard concentration of an appropriate agonist (e.g., acetylcholine, carbachol, or nicotine). If the washout was complete, the response to the agonist should be identical or very close (e.g., >95%) to the response elicited before the application of this compound.
Troubleshooting Guide
Problem: My tissue/cell preparation is not returning to its original baseline after the washout procedure.
-
Possible Cause 1: Insufficient Washout. The number of washes or the total volume of washing buffer may be inadequate to remove all unbound drug from the interstitial spaces of the tissue.
-
Solution: Increase the number of wash cycles and/or the volume of buffer used for each wash. Ensure the washing buffer is continuously oxygenated and maintained at the correct temperature to keep the preparation healthy.
-
-
Possible Cause 2: Slow Dissociation. The washout duration may not be long enough to allow for the complete dissociation of this compound from the nAChRs.
-
Solution: Extend the washout period. Perform a time-course experiment to determine the time required to achieve a full recovery of the response to a standard agonist.
-
-
Possible Cause 3: Tissue Fatigue or Damage. Long experiments or exposure to high drug concentrations can lead to a decline in the health and responsiveness of the tissue, which can be mistaken for incomplete washout.
-
Solution: Ensure the physiological salt solution is freshly prepared and continuously aerated. Limit the duration of the experiment and allow for adequate equilibration periods. Consider preparing a fresh tissue/cell sample if fatigue is suspected.
-
Problem: I am observing inconsistent or diminished responses to my test compounds after a this compound experiment.
-
Possible Cause 1: Residual Drug Effect. This is a classic sign of incomplete washout. Even a small fraction of receptors still occupied by this compound can significantly impact the dose-response relationship of another compound.
-
Solution: Implement the more rigorous washout protocol described above (more washes, longer duration). Crucially, perform a functional assay to confirm a full return to the pre-treatment agonist response before proceeding with other compounds.
-
-
Possible Cause 2: Receptor Desensitization. Prolonged exposure to an antagonist can sometimes alter the state or sensitivity of the receptors.
-
Solution: Minimize the incubation time with this compound to the minimum required to achieve a stable effect. Ensure your washout protocol is thorough to remove the compound as quickly as possible.
-
Problem: I suspect this compound is adsorbing to my experimental apparatus (e.g., tubing, organ bath).
-
Possible Cause: Physicochemical Properties. Lipophilic compounds can adsorb to plastic tubing and other components of an experimental rig, leading to a slow "leaching" of the drug back into the buffer even during washout.
-
Solution: If possible, use low-adsorption materials like Teflon or glass for your tubing and chambers. Consider flushing the entire system with a cleaning solution (e.g., ethanol, followed by extensive rinsing with distilled water and then buffer) between experiments to remove any adsorbed drug residue.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound from published literature.
| Parameter | Value | Species | Source |
| Apparent Equilibrium Constant (KB) | 0.404 ± 0.045 µmol/L | Human (in vivo) | |
| Plasma Clearance Half-life | ~1 minute | Cat, Human | |
| Disposition Constant (α) | 12.66 h-1 | Rabbit | |
| Disposition Constant (β) | 2.150 h-1 | Rabbit | |
| Disposition Constant (γ) | 0.150 h-1 | Rabbit | |
| Intravenous LD50 | 1.5 mM/kg | Rat |
Experimental Protocols
Protocol 1: General Washout for Isolated Tissue Preparations (Organ Bath)
-
Preparation: Ensure the isolated tissue is mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit) at a constant temperature (e.g., 37°C) and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes. During this time, wash the tissue by overflowing the bath with fresh, pre-warmed, and aerated buffer every 15-20 minutes.
-
Pre-Treatment Response: Obtain a control response by applying a standard concentration of an nAChR agonist. Wash the agonist out and allow the tissue to return to baseline.
-
Fazadinium Application: Add this compound to the bath and incubate for the desired period to achieve a stable blockade.
-
Washout Procedure:
-
Initiate the washout by continuously overflowing the organ bath with fresh, pre-warmed, and aerated buffer at a high flow rate for 5-10 minutes.
-
Follow this with a series of at least 4-6 intermittent washes. For each wash, completely drain the bath and refill it with fresh buffer. Allow the tissue to rest in the fresh buffer for 5-10 minutes between each wash.
-
The total washout duration should be determined empirically but should be at least 30-60 minutes.
-
-
Verification: After the final wash, re-apply the same standard concentration of the nAChR agonist used in step 3. A complete washout is confirmed if the response is ≥95% of the initial control response.
Protocol 2: Washout for Cell Culture Experiments (96-well plate)
-
Preparation: Culture adherent or suspension cells in appropriate media.
-
Fazadinium Application: Remove the culture medium and add medium containing the desired concentration of this compound. Incubate for the specified duration.
-
Washout Procedure:
-
For Adherent Cells: Aspirate the drug-containing medium. Gently wash the cell monolayer twice by adding pre-warmed, drug-free buffer (e.g., PBS) or medium, ensuring not to dislodge the cells, and then aspirating the wash solution. Finally, add fresh, pre-warmed, drug-free culture medium.
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Aspirate the supernatant containing the drug. Gently resuspend the cell pellet in fresh, pre-warmed, drug-free buffer or medium. Repeat this centrifugation and resuspension step for a total of two to three washes.
-
-
Verification: To confirm washout, you can perform a functional assay (e.g., a calcium influx assay using a fluorescent indicator like Fura-2 or Fluo-4) by stimulating the cells with an nAChR agonist and comparing the response to control cells that were never exposed to this compound.
Visualizations
References
- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. resources.wfsahq.org [resources.wfsahq.org]
- 5. Factors limiting the rate of termination of the neuromuscular blocking action of fazadinium dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Fazadinium Bromide potency between muscle types
Welcome to the Technical Support Center for Fazadinium Bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the variability in potency of this compound across different muscle types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1] By blocking these receptors, it prevents acetylcholine from binding, thereby inhibiting muscle contraction.
Q2: We are observing different potencies of this compound between the diaphragm and peripheral muscles in our experiments. Is this expected?
A2: Yes, this is an expected phenomenon. It is well-documented for non-depolarizing neuromuscular blocking agents that different muscle groups exhibit varying sensitivities. The diaphragm is generally more resistant to blockade than peripheral muscles such as the adductor pollicis (a muscle in the hand).[3] This means a higher concentration of the drug is required to achieve the same level of muscle relaxation in the diaphragm compared to peripheral muscles.
Q3: What are the potential reasons for the observed variability in this compound's potency between muscle types?
A3: The variability in potency can be attributed to several factors, including:
-
Muscle Fiber Type Composition: Different muscles have varying proportions of fast-twitch and slow-twitch fibers, which can have different sensitivities to neuromuscular blockers.
-
Receptor Density and Subunit Composition: The density of nicotinic acetylcholine receptors and the specific subtypes of receptor subunits can differ between muscles, affecting drug binding and efficacy.
-
Blood Flow: Muscles with higher blood flow will have a faster onset of action of the drug.
-
Acetylcholinesterase Activity: Variations in the activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, at the neuromuscular junction of different muscles can influence the concentration of acetylcholine available to compete with this compound.
Q4: How can we quantify the potency of this compound in our muscle preparations?
A4: The potency of a neuromuscular blocking agent is typically quantified by determining the ED50 (Effective Dose, 50%) or EC50 (Effective Concentration, 50%). This is the dose or concentration of the drug required to produce a 50% reduction in muscle twitch height. To determine the ED50 or EC50, a cumulative dose-response curve is generated by applying progressively higher concentrations of this compound and measuring the corresponding inhibition of muscle contraction.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in results between identical muscle preparations. | Inconsistent tissue dissection or handling. Fluctuations in organ bath temperature. Variations in nerve stimulation parameters (frequency, intensity). Degradation of the drug solution. | Ensure standardized dissection techniques to minimize tissue damage. Use a temperature-controlled water bath to maintain a constant temperature (typically 37°C). Calibrate and regularly check the nerve stimulator to ensure consistent output. Prepare fresh drug solutions for each experiment. |
| No response or a very weak response to nerve stimulation before drug application. | Nerve damage during dissection. Inadequate oxygenation of the buffer. Muscle fatigue. Incorrect placement of stimulating electrodes. | Handle the phrenic nerve with extreme care to avoid stretching or crushing. Ensure continuous and adequate aeration of the Krebs-Henseleit buffer with 95% O2 / 5% CO2. Allow for a sufficient equilibration period (at least 30-60 minutes) before starting the experiment. Ensure the stimulating electrodes are in proper contact with the nerve without touching the muscle directly. |
| Unexpectedly high or low potency of this compound. | Incorrect drug concentration. Presence of other substances in the buffer that may potentiate or inhibit the effect (e.g., certain antibiotics, anesthetics). Pathological state of the animal model (if applicable). | Double-check all calculations for drug dilutions. Use a clean, dedicated organ bath and fresh, high-purity buffer for each experiment. Be aware of potential drug interactions and control for them in the experimental design. |
| Difficulty achieving a stable baseline muscle twitch. | Inadequate equilibration time. Fluctuations in buffer pH or temperature. Spontaneous muscle contractions. | Allow the muscle preparation to stabilize in the organ bath for at least 30-60 minutes before recording baseline data. Monitor and maintain stable pH and temperature of the buffer throughout the experiment. If spontaneous contractions occur, ensure the muscle is not overly stretched and that the stimulation parameters are appropriate. |
Quantitative Data on Neuromuscular Blocker Potency
Table 1: Comparison of ED50 and ED95 for Rocuronium in the Diaphragm and Adductor Pollicis. [3]
| Muscle | ED50 (mg/kg) | ED95 (mg/kg) |
| Diaphragm | 0.26 ± 0.07 | 0.50 ± 0.20 |
| Adductor Pollicis | 0.14 ± 0.05 | 0.24 ± 0.04 |
Table 2: Comparison of Onset Time and Recovery for Rocuronium (0.6 mg/kg) in the Diaphragm and Adductor Pollicis.
| Parameter | Diaphragm | Adductor Pollicis |
| Onset Time (s) | 120 ± 62 | 80 ± 20 |
| Time to 25% Recovery (min) | 23 ± 9 | 40 ± 13 |
| Time to 75% Recovery (min) | 33 ± 13 | 56 ± 20 |
Experimental Protocols
In Vitro Phrenic Nerve-Hemidiaphragm Preparation (Rat Model)
This protocol describes the isolation and preparation of the rat phrenic nerve-hemidiaphragm for in vitro assessment of neuromuscular blockade.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath with a force-displacement transducer
-
Nerve stimulator with platinum electrodes
-
Dissection instruments
Procedure:
-
Animal Euthanasia and Dissection:
-
Euthanize the rat using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a midline incision in the abdomen and thorax to expose the diaphragm and phrenic nerve.
-
Carefully dissect the phrenic nerve, leaving a small portion of the surrounding tissue to aid in handling.
-
Excise a hemidiaphragm with the attached phrenic nerve.
-
-
Mounting the Preparation:
-
Mount the hemidiaphragm in the organ bath containing Krebs-Henseleit solution, continuously bubbled with carbogen gas and maintained at 37°C.
-
Attach the central tendon of the diaphragm to the force-displacement transducer and the costal margin to a fixed point in the bath.
-
Place the phrenic nerve over the platinum stimulating electrodes.
-
-
Equilibration and Stimulation:
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Record the isometric twitch contractions.
-
-
Drug Application and Data Acquisition:
-
Once a stable baseline twitch height is achieved, add this compound to the organ bath in a cumulative manner.
-
Allow the effect of each concentration to reach a steady state before adding the next concentration.
-
Record the percentage inhibition of the twitch height for each concentration.
-
Construct a concentration-response curve to determine the EC50.
-
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Workflow for assessing this compound potency in vitro.
Caption: Logical workflow for troubleshooting experimental variability.
References
Photostability of Fazadinium Bromide under laboratory lighting conditions
Disclaimer: Specific photostability studies, including degradation pathways and quantitative analysis of degradation products for Fazadinium Bromide under laboratory lighting conditions, are not extensively available in publicly accessible scientific literature. This guide is based on general principles of photostability testing as outlined by the International Council for Harmonisation (ICH) guidelines, information from safety data sheets, and the known photochemistry of structurally related compounds. The recommendations herein should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive.[1] It is recommended to handle and store the compound while protecting it from light.
Q2: How should I store this compound to minimize photodegradation?
To minimize photodegradation, store this compound in a tightly closed container, protected from light.[1] Using amber vials or wrapping the container in aluminum foil is a standard practice. For long-term storage, it is advisable to store it in a dark, dry, and cool place, potentially under an inert atmosphere as it is also moisture and air sensitive.[1]
Q3: What are the visible signs of this compound degradation?
Visible signs of degradation for a solid substance like this compound can include a change in color or texture. For solutions, discoloration, precipitation, or haziness may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the stability of the compound.
Q4: Why is photostability testing important for my research with this compound?
Photostability testing is crucial to ensure the integrity and reliability of your experimental results. Degradation of this compound due to light exposure can lead to a decrease in its effective concentration and the formation of unknown impurities. These degradation products could have different pharmacological or toxicological properties, potentially confounding your experimental outcomes.
Q5: What are the potential chemical changes in this compound upon light exposure?
This compound contains a diazo functional group (-N=N-). Diazo compounds are known to be photoreactive and can undergo photolysis upon exposure to light, particularly UV or visible light.[1][2] This process can lead to the formation of highly reactive carbene intermediates, which can then undergo various reactions, such as insertions and cycloadditions, leading to a variety of degradation products.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Photostability | Recommended Action |
| Inconsistent or non-reproducible experimental results (e.g., in bioassays). | The concentration of active this compound may be decreasing due to photodegradation during the experiment. | Repeat the experiment under light-protected conditions (e.g., using amber glassware, covering setups with foil). Prepare solutions fresh and use them promptly. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These peaks may correspond to photodegradation products of this compound. | Analyze a sample that has been intentionally exposed to light alongside a protected sample to identify potential degradation peaks. |
| Loss of potency of a stock solution over a short period. | The stock solution may be degrading due to exposure to ambient laboratory light. | Prepare stock solutions in a solvent that does not promote photodegradation and store them in light-protected containers in a refrigerator or freezer. |
Potential Photodegradation Pathways
While specific degradation products for this compound have not been documented in the literature reviewed, the presence of a diazo group suggests potential degradation pathways initiated by light.
| Initiating Step | Intermediate | Potential Subsequent Reactions | Possible Final Products |
| Photolysis of the diazo bond by UV/visible light. | Carbene intermediate. | Intramolecular rearrangements, reactions with solvents or other molecules in the solution. | Isomers, solvent adducts, or other modified structures. |
Experimental Protocols
The following are generalized protocols for assessing the photostability of a light-sensitive compound like this compound, based on the ICH Q1B guideline.
Forced Degradation Study (Stress Testing)
Objective: To evaluate the overall photosensitivity of this compound, identify potential degradation products, and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water, methanol, or a buffer relevant to the experimental use) in a chemically inert and transparent container.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it completely from light.
-
-
Light Exposure:
-
Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light.
-
The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter for confirmatory studies, but for forced degradation, the conditions can be harsher to induce degradation.
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and the dark control samples.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). The method should be able to separate the intact this compound from its degradation products.
-
Compare the chromatograms of the exposed sample, the dark control, and a reference standard to identify and quantify the degradation products.
-
Confirmatory Photostability Study
Objective: To determine the photostability characteristics under standardized conditions to inform on handling, packaging, and labeling.
Methodology:
-
Sample Preparation:
-
Prepare samples of this compound in the solid state and in solution, as in the forced degradation study.
-
Also, prepare "dark control" samples for each condition.
-
-
Light Exposure:
-
Expose the samples to a light source as described in the ICH Q1B guideline, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
The exposure can be monitored using a calibrated lux meter and radiometer.
-
-
Analysis:
-
After the exposure period, analyze the exposed samples and the dark controls using a validated stability-indicating analytical method.
-
Assess the extent of degradation and the formation of any degradation products.
-
Visualizations
Caption: Experimental workflow for photostability testing.
Caption: Potential photodegradation pathway of a diazo compound.
References
Troubleshooting incomplete neuromuscular block with Fazadinium Bromide
Technical Support Center: Fazadinium Bromide
This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in experimental settings. It provides troubleshooting advice for common issues, particularly incomplete neuromuscular blockade, alongside relevant pharmacological data and standardized protocols.
Disclaimer: this compound is a neuromuscular blocking agent developed several decades ago. Consequently, much of the available data originates from studies conducted in the 1970s and 1980s. While the principles of its action and troubleshooting remain valid, researchers should be aware that contemporary comparative data with newer agents is limited.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker or incomplete neuromuscular block than expected with this compound. What are the potential causes?
An incomplete block can stem from several factors related to the drug, the experimental subject, or the procedure itself.
-
Drug-Related Issues:
-
Incorrect Dosage: The most common cause is a suboptimal dose. Potency can vary between species and even strains. It is crucial to perform a dose-response study in your specific model to determine the effective dose (ED₅₀/ED₉₅).
-
Drug Degradation: Ensure the this compound solution is fresh and has been stored correctly, protected from light and at the recommended temperature. Stability can be a concern, and degraded compounds will have lower potency.
-
-
Subject-Related Issues:
-
Physiological State: Factors such as hypothermia, acidosis, and electrolyte imbalances (especially involving potassium, calcium, and magnesium) can significantly alter the response to non-depolarizing blockers like Fazadinium.[1][2] Hypothermia, for instance, can reduce hepatic metabolism and renal elimination, potentially prolonging the block but may also affect the onset and depth.[1][2]
-
Species/Strain Variability: There are known differences in sensitivity to neuromuscular blockers across different species. The rat model, for example, is known to be relatively insensitive to certain non-depolarizing agents compared to humans or cats.[3]
-
Pathological Conditions: Pre-existing neuromuscular conditions (e.g., myasthenia gravis models) or renal/hepatic impairment can alter drug pharmacokinetics and pharmacodynamics.
-
-
Procedural Issues:
-
Administration Route: Inconsistent or incorrect administration (e.g., extravasation of an intravenous injection) will lead to a lower effective plasma concentration.
-
Drug Interactions: Co-administration of other drugs can potentiate or inhibit the block. Inhalational anesthetics, certain antibiotics (like aminoglycosides), and local anesthetics are known to enhance the effects of non-depolarizing blockers. Conversely, anticonvulsants may increase clearance and reduce the block's effectiveness.
-
Q2: How can we confirm the potency of our this compound stock?
If you suspect drug degradation, it is advisable to perform a potency validation. This can be done by generating a cumulative dose-response curve in a standard in vitro preparation, such as the rat phrenic nerve-hemidiaphragm model (see Experimental Protocols section). Comparing the calculated ED₅₀ from your current stock to historical data or literature values can confirm its viability.
Q3: Are there known drug interactions we should be aware of when using this compound?
Yes, numerous drug interactions can affect the performance of this compound.
-
Potentiating Agents (Increased Block):
-
Inhaled Anesthetics: Agents like isoflurane, sevoflurane, and desflurane can enhance neuromuscular blockade in a dose-dependent manner.
-
Antibiotics: Aminoglycosides and clindamycin are known to potentiate the block.
-
Cations: Magnesium enhances the block by reducing acetylcholine release at the neuromuscular junction.
-
Other Blockers: Using Fazadinium with other non-depolarizing agents can have additive or synergistic effects.
-
-
Inhibiting Agents (Decreased Block):
-
Anticonvulsants: Chronic administration of drugs like phenytoin can increase the metabolism of neuromuscular blockers, leading to resistance.
-
Cholinesterase Inhibitors: While used for reversal, sub-therapeutic doses of agents like neostigmine can compete with the blocker and reduce its apparent potency if present.
-
Quantitative Data
The following tables summarize available quantitative data for this compound. Data is primarily from older studies and should be used as a reference point for experimental design.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Species | Value | Conditions / Notes |
| Onset of Action | Human | Faster than Pancuronium and Tubocurarine | Time to 95% twitch depression. Suxamethonium was significantly faster than all non-depolarizing agents studied. |
| Plasma Concentration for 50% Twitch Height Recovery | Human | 1.44 ± 0.18 µg/mL | Following a 0.75 mg/kg i.v. dose in anesthetized patients. |
| Time to 50% Twitch Height Recovery | Human | 47 ± 4 min | Following a 0.75 mg/kg i.v. dose. |
| Recovery Period (25-75% Twitch Height) | Human | 25 ± 2 min | Following a 0.75 mg/kg i.v. dose. |
| Plasma Clearance Half-life | Human, Cat | ~1 min | Despite a 10-fold difference in duration of action between the species, suggesting the rate-limiting step for recovery is drug-receptor dissociation, not clearance. |
Signaling Pathways and Workflows
Mechanism of Action
This compound is a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the muscle endplate of the neuromuscular junction. By binding to these receptors, it prevents ACh from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction.
Caption: Mechanism of this compound at the neuromuscular junction.
Troubleshooting Workflow for Incomplete Blockade
This workflow provides a logical sequence of steps to diagnose the cause of an incomplete neuromuscular block during an experiment.
Caption: Troubleshooting workflow for incomplete neuromuscular blockade.
Experimental Protocols
Protocol: Assessment of Neuromuscular Blockade using the ex vivo Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol, adapted from classic pharmacology methods, is a reliable way to assess the potency and characteristics of neuromuscular blocking agents like this compound.
1. Materials and Reagents:
-
Krebs-Henseleit Buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
This compound stock solution
-
Euthanasia agent (e.g., sodium pentobarbital, isoflurane)
-
Wistar rats (200-250g)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducer, stimulator, and recording software.
2. Preparation of the Tissue:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemidiaphragm along with a significant length of its corresponding phrenic nerve.
-
Quickly transfer the preparation to a dish containing cold, carbogen-aerated Krebs-Henseleit buffer.
3. Experimental Setup:
-
Mount the hemidiaphragm in the organ bath chamber, securing the costal margin to a fixed hook and attaching the central tendon to an isometric force transducer via a silk suture.
-
Position the phrenic nerve over a bipolar platinum stimulating electrode.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
Apply a resting tension of approximately 1-2 grams and allow the preparation to equilibrate for at least 30-60 minutes, with continuous washing with fresh buffer.
4. Data Acquisition:
-
Set the stimulator to deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) to the phrenic nerve.
-
For baseline measurements, stimulate with single twitches at a low frequency (e.g., 0.1 Hz or every 10 seconds).
-
Record the baseline twitch tension for at least 10-15 minutes to ensure a stable response.
5. Drug Administration (Cumulative Dose-Response Curve):
-
Add this compound to the organ bath in increasing concentrations (e.g., starting at a low nanomolar concentration and increasing by half-log or full-log increments).
-
Allow the response to each concentration to reach a steady-state plateau (typically 5-10 minutes) before adding the next concentration.
-
Continue adding the drug until a maximal or near-maximal inhibition of the twitch response is observed.
-
At the end of the experiment, perform a washout by repeatedly replacing the buffer to observe the reversibility of the block.
6. Data Analysis:
-
Measure the peak twitch tension at baseline and after stabilization at each drug concentration.
-
Express the response at each concentration as a percentage of the initial baseline twitch tension.
-
Plot the percent inhibition of twitch tension against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the ED₅₀ (the concentration that produces 50% of the maximal inhibition).
References
Validation & Comparative
Unveiling the Action of Fazadinium Bromide at the Neuromuscular Junction: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Fazadinium Bromide with other neuromuscular blocking agents. It delves into the experimental validation of its site of action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
This compound is a non-depolarizing neuromuscular blocking agent characterized by its rapid onset and intermediate duration of action.[1][2] Its primary site of action is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, where it acts as a competitive antagonist to acetylcholine (ACh), the neurotransmitter responsible for muscle contraction.[1][3] This competitive antagonism is the cornerstone of its muscle relaxant properties.
Comparative Analysis of Neuromuscular Blocking Agents
To understand the pharmacological profile of this compound, it is essential to compare its performance with other established non-depolarizing agents like Pancuronium and Tubocurarine. Key performance indicators include the speed of onset of the neuromuscular block and the rate of recovery.
| Parameter | This compound | Pancuronium | Tubocurarine |
| Mechanism of Action | Competitive nAChR Antagonist | Competitive nAChR Antagonist | Competitive nAChR Antagonist |
| Onset of Action | Rapid | Slower than Fazadinium | Slower than Fazadinium |
| Recovery Time (25-75% Twitch Tension) | 9.90 +/- 0.87 min[4] | 12.30 +/- 1.02 min | 14.20 +/- 1.42 min |
| Potency Ratio (vs. Pancuronium) | 3.4:1 to 7.2:1 (depending on definition) | 1:1 | - |
Table 1: Comparison of key pharmacodynamic parameters of this compound and other non-depolarizing neuromuscular blocking agents.
Studies have shown that this compound has a significantly more rapid onset of action compared to other non-depolarizing neuromuscular blocking drugs. Furthermore, its recovery time is notably shorter, with one study concluding that the dissociation rate of Fazadinium from the motor endplate receptor appears to be the fastest among the competitive muscle relaxants studied. This rapid dissociation is a key factor contributing to its intermediate duration of action and is consistent with a competitive antagonism mechanism. The neuromuscular blockade induced by this compound can be effectively reversed by anticholinesterase agents like neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction, further supporting its competitive mode of action.
Experimental Validation of the Site of Action
The validation of this compound's site of action at the nicotinic acetylcholine receptor relies on a combination of electrophysiological and pharmacological experiments. These studies typically involve in vitro muscle preparations and the use of specific receptor antagonists.
Experimental Protocols
1. In Vitro Muscle Twitch Tension Measurement:
This experiment is fundamental to assessing the potency and duration of action of neuromuscular blocking agents.
-
Preparation: An isolated nerve-muscle preparation, such as the rat phrenic nerve-hemidiaphragm, is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) and maintained at a constant temperature (37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a specific frequency (e.g., 0.1 Hz) to elicit muscle contractions (twitches).
-
Measurement: The isometric tension of the muscle contractions is recorded using a force transducer.
-
Drug Application: Increasing concentrations of this compound or other neuromuscular blockers are added to the organ bath, and the resulting inhibition of twitch tension is measured to construct a concentration-response curve.
-
Antagonist Studies: To validate the site of action, a specific nicotinic acetylcholine receptor antagonist, such as α-bungarotoxin, can be pre-incubated with the muscle preparation. α-Bungarotoxin is a potent and highly specific antagonist of muscle-type nAChRs. If this compound acts at this receptor, pre-treatment with α-bungarotoxin should prevent or significantly reduce the blocking effect of Fazadinium. Conversely, the administration of an acetylcholinesterase inhibitor like neostigmine after the establishment of a block by Fazadinium should lead to a reversal of the blockade, as the increased concentration of acetylcholine competes with Fazadinium for the receptor binding sites.
2. Radioligand Binding Assays:
These assays are used to determine the binding affinity of a drug for a specific receptor.
-
Preparation: Membranes rich in nicotinic acetylcholine receptors are prepared from a suitable source, such as the electric organ of Torpedo fish or cultured cells expressing the receptor.
-
Radioligand: A radiolabeled ligand that specifically binds to the nAChR, such as [³H]-acetylcholine or a radiolabeled antagonist like [¹²⁵I]-α-bungarotoxin, is used.
-
Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Pancuronium, Tubocurarine).
-
Measurement: The amount of radioligand bound to the receptors is measured after separating the bound from the unbound radioligand (e.g., by filtration).
-
Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. From the IC50 value, the inhibition constant (Ki) can be calculated, which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway at the neuromuscular junction, the mechanism of competitive antagonism, and a typical experimental workflow.
Figure 1: Signaling pathway at the neuromuscular junction.
Figure 2: Mechanism of competitive antagonism by this compound.
Figure 3: Experimental workflow for validating Fazadinium's action.
References
A Comparative Analysis of Fazadinium Bromide and Vecuronium in Single-Channel Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazadinium Bromide and Vecuronium Bromide are both non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][2][3] By binding to these receptors, they prevent acetylcholine from initiating the ion channel opening, thereby inhibiting muscle depolarization and leading to muscle relaxation.[1] This guide provides a comparative analysis of these two agents, with a specific focus on their effects at the single-channel level, supported by available experimental data and detailed methodologies for further investigation.
While both compounds share a common overarching mechanism, subtle differences in their interaction with the nAChR ion channel can lead to distinct electrophysiological signatures. Single-channel recording is a powerful patch-clamp technique that allows for the direct observation of the conformational changes of a single ion channel, providing invaluable insights into the kinetics of ligand binding, channel gating, and blockade.[4] Understanding these differences at a molecular level is crucial for the rational design of novel neuromuscular blocking drugs with improved efficacy and safety profiles.
Comparative Analysis of Single-Channel Properties
Table 1: Comparative Single-Channel Electrophysiological Profile
| Parameter | This compound (Inferred) | Vecuronium Bromide |
| Mechanism of Action | Competitive Antagonist at nAChR | Competitive Antagonist at nAChR |
| Channel Block Type | Likely Open Channel Block | Predominantly competitive antagonism, with evidence of open channel block at higher doses |
| Mean Open Time | Expected to decrease in the presence of the drug | Decreased in a concentration-dependent manner |
| Mean Closed Time | Expected to show complex changes with new, longer closed states corresponding to the blocked state | Increased frequency of long closed (blocked) states |
| Single-Channel Conductance | Not expected to change | No significant change |
| Blocking Rate (kon) | Data not available | Data not readily available from single-channel studies |
| Unblocking Rate (koff) | Data not available | Data not readily available from single-channel studies |
Mechanism of Action at the Single-Channel Level
Both Fazadinium and Vecuronium are classified as competitive antagonists, meaning they compete with acetylcholine (ACh) for the binding sites on the nAChR. At the single-channel level, this competitive antagonism would manifest as a decrease in the frequency of channel opening events as the antagonist concentration increases, without altering the properties of the individual openings (i.e., conductance and mean open time).
However, many neuromuscular blocking agents also exhibit a degree of open channel block . In this model, the antagonist enters and physically occludes the ion channel pore only after it has been opened by an agonist like ACh. This results in a characteristic "flickering" of the channel, where the normal open state is interrupted by numerous brief closures corresponding to the blocking and unblocking events. This leads to a concentration-dependent decrease in the apparent mean open time. At higher doses, Vecuronium has been suggested to enter the ion channel pore, causing a more intense neuromuscular blockade. While specific single-channel data for Fazadinium is lacking, its chemical structure suggests it may also exhibit open channel block characteristics.
Experimental Protocols
The following provides a detailed methodology for a single-channel patch-clamp experiment designed to compare the effects of this compound and Vecuronium on nAChRs.
Cell Preparation and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for heterologous expression of nAChR subunits.
-
Transfection: Co-transfect HEK293 cells with cDNAs encoding the subunits of the desired nAChR subtype (e.g., the adult muscle-type receptor composed of α1, β1, δ, and ε subunits). A low concentration of receptor-expressing DNA should be used to ensure a low density of channels in the membrane, which is optimal for single-channel recording.
-
Cell Culture: Culture the transfected cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed 24-48 hours post-transfection.
Single-Channel Patch-Clamp Recording
-
Recording Configuration: Utilize the cell-attached or outside-out patch-clamp configuration to record the activity of single nAChR channels.
-
Pipette Solution (Internal): The recording pipette should be filled with a solution containing (in mM): 140 KCl, 5 NaCl, 1 MgCl2, 11 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH. This solution will also contain the agonist (e.g., 10-100 µM Acetylcholine) and the antagonist (this compound or Vecuronium Bromide) at various concentrations.
-
Bath Solution (External): The external solution bathing the cells should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Data Acquisition: Record single-channel currents using a patch-clamp amplifier. The data should be filtered at 2-5 kHz and digitized at 10-20 kHz. A holding potential of -70 mV is typically used.
-
Data Analysis: Analyze the recorded single-channel data using specialized software.
-
Amplitude Histograms: Construct all-points amplitude histograms to determine the single-channel current amplitude and calculate the single-channel conductance.
-
Dwell Time Analysis: Idealize the single-channel data to create a sequence of open and closed states. Generate open and closed time histograms and fit them with exponential functions to determine the mean open and closed times.
-
Kinetic Modeling: For open channel blockers, the forward blocking rate (kon) and backward unblocking rate (koff) can be estimated from the concentration-dependent changes in the apparent open and closed times.
-
Signaling Pathways and Experimental Workflows
Neuromuscular Junction Signaling Pathway
The binding of acetylcholine to the nAChR at the neuromuscular junction initiates a signaling cascade that leads to muscle contraction. Non-depolarizing blockers like Fazadinium and Vecuronium interrupt this pathway at the receptor level.
Caption: Signaling cascade at the neuromuscular junction and the point of intervention for Fazadinium and Vecuronium.
Experimental Workflow for Single-Channel Analysis
The process of investigating the effects of these neuromuscular blockers on single nAChR channels follows a structured workflow from cell preparation to data interpretation.
Caption: A stepwise workflow for the comparative analysis of neuromuscular blockers using single-channel recording.
Conclusion
While a direct, side-by-side single-channel analysis of this compound and Vecuronium is not currently available in the literature, this guide provides a framework for such a comparison. Based on their classification as non-depolarizing, competitive antagonists, it is expected that both drugs will reduce the frequency of nAChR channel openings. Furthermore, evidence suggests that Vecuronium, and likely Fazadinium, may also act as open channel blockers, leading to a reduction in the mean open time of the channel. The provided experimental protocol offers a robust methodology for researchers to perform these critical experiments, which would yield valuable quantitative data to fill the current knowledge gap. Such studies are essential for a deeper understanding of the molecular pharmacology of neuromuscular blockade and for the development of next-generation muscle relaxants.
References
Cross-Validation of Fazadinium Bromide's Neuromuscular Blocking Effects Across Diverse Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuromuscular blocking agent Fazadinium Bromide with other commonly used alternatives in various animal species. The information presented is collated from experimental data to assist researchers in selecting the appropriate agent for their specific needs and to provide a detailed understanding of this compound's pharmacological profile.
I. Comparative Analysis of Neuromuscular Blocking Agents
This compound is a non-depolarizing neuromuscular blocking agent characterized by a rapid onset of action and an intermediate duration of effect.[1] Its performance, particularly in comparison to other agents, varies across species.
Data Summary
The following tables summarize key quantitative data for this compound and its alternatives in different animal models. It is important to note that direct comparative studies for this compound across a wide range of species are limited in the available literature.
| Agent | Species | ED90/ED95 (µg/kg) | Onset of Action | Duration of Action | Reference |
| This compound | Human | Not specified in provided results | Rapid, comparable to suxamethonium | Shorter than pancuronium | [2] |
| Pancuronium | Dog | ED90: 22 ± 3 | Not specified in provided results | 108 ± 10 minutes (time to 50% recovery) | [3] |
| Cat | ED50 (Gastrocnemius): 11.5 | Not specified in provided results | Not specified in provided results | [4] | |
| Cat | ED50 (Soleus): 13 | Not specified in provided results | Not specified in provided results | [4] | |
| d-Tubocurarine | Dog | ED90: 130 ± 19 | Not specified in provided results | 100 ± 19 minutes (time to 50% recovery) | |
| Cat | ED50 (Gastrocnemius): 105 | Not specified in provided results | Not specified in provided results | ||
| Cat | ED50 (Soleus): 150 | Not specified in provided results | Not specified in provided results | ||
| Rocuronium | Dog | ED50: 175, ED95: 232 (under alfaxalone anesthesia) | Not specified in provided results | 10.1 minutes (at 250 µg/kg) | |
| Cat | Not specified in provided results | 60 seconds (for intubation) | 10-28 minutes (ventilatory support required) | ||
| Cisatracurium | Dog | Not specified in provided results | 2.9 ± 0.8 minutes | 33.7 ± 9.1 minutes | |
| Suxamethonium | Human | Not specified in provided results | Rapid | 5-10 minutes | |
| Elephant, Buffalo | Not specified in provided results | Not specified in provided results | Not specified in provided results | ||
| Metocurine | Dog | ED90: 63 ± 19 | Not specified in provided results | 109 ± 21 minutes (time to 50% recovery) |
Note: ED90/ED95 refers to the dose required to produce 90% or 95% depression of twitch response, a measure of neuromuscular blockade. The conditions under which these values were obtained (e.g., type of anesthesia) can significantly influence the results.
Acute Toxicity Data
Specific LD50 values for this compound in different animal species were not available in the reviewed literature. Acute dermal toxicity of various organic chemicals has been analyzed in rabbits. Teratogenicity studies of methyl bromide have been conducted in rats and rabbits, showing maternal toxicity at high doses but no foetotoxic or teratogenic effects.
II. Experimental Protocols
The following methodologies are standard for evaluating the effects of neuromuscular blocking agents in animal models.
General Anesthesia and Preparation
-
Anesthesia Induction and Maintenance: Anesthesia must be induced and maintained at a stable surgical plane before the administration of any neuromuscular blocking agent. The choice of anesthetic can influence the effects of the neuromuscular blocker.
-
Controlled Ventilation: Endotracheal intubation and mechanical ventilation must be initiated prior to the administration of the neuromuscular blocking agent, as these drugs lead to paralysis of the respiratory muscles.
-
Physiological Monitoring: Continuous monitoring of vital signs, including heart rate, blood pressure, core temperature, and end-tidal CO2, is crucial throughout the experiment.
Measurement of Neuromuscular Blockade
The most common method for quantifying the degree of neuromuscular blockade is through the use of a peripheral nerve stimulator to elicit and measure muscle responses.
Train-of-Four (TOF) Stimulation:
-
Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, such as the ulnar or peroneal nerve.
-
Stimulation Protocol: A train-of-four stimulation pattern is delivered, consisting of four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Data Acquisition: The evoked muscle contractions are measured using mechanomyography or acceleromyography. The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated (T4/T1 ratio). A decrease in this ratio indicates the presence of a non-depolarizing neuromuscular block.
-
Data Interpretation: The degree of blockade is often expressed as the percentage of twitch depression from the baseline measurement taken before drug administration.
III. Visualizations
Experimental Workflow for Neuromuscular Blockade Assessment
Caption: Workflow for assessing neuromuscular blockade in animal models.
Signaling Pathway of Non-Depolarizing Neuromuscular Blockers
Caption: Mechanism of action of this compound at the neuromuscular junction.
IV. Discussion and Conclusion
This compound demonstrates a rapid onset of action, which can be advantageous in experimental settings requiring swift muscle relaxation. However, the duration of its effect appears to be shorter than that of pancuronium. The termination of Fazadinium's neuromuscular blocking action is likely governed by the rate of its dissociation from the nicotinic acetylcholine receptors at the motor endplate.
The choice of a neuromuscular blocking agent should be carefully considered based on the specific requirements of the research protocol, including the desired onset and duration of action, and the animal species being studied. While this compound offers a rapid onset, alternatives like pancuronium or atracurium may be more suitable for longer procedures. The data also highlights significant species-specific differences in the potency and duration of action of various neuromuscular blocking agents, underscoring the importance of species-specific dose-finding studies.
Further research is warranted to establish a more complete pharmacological profile of this compound across a wider range of animal species to facilitate its effective and safe use in veterinary and biomedical research.
References
- 1. Neuromuscular blockade of this compound (AH 8165) in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid intubation with fazadinium. A comparison of fazadinium with suxamethonium and alcuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fazadinium Bromide and Succinylcholine: Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacology of two distinct neuromuscular blocking agents.
This guide provides a detailed comparison of the onset and duration of action of Fazadinium Bromide and succinylcholine, two neuromuscular blocking agents with distinct mechanisms. The information presented is intended to support research and development in anesthesiology and pharmacology by providing a clear, data-driven comparison of these compounds.
Executive Summary
Succinylcholine, a depolarizing neuromuscular blocking agent, is characterized by its rapid onset and short duration of action, making it a standard choice for procedures requiring brief muscle relaxation, such as endotracheal intubation. This compound, a non-depolarizing agent, acts as a competitive antagonist at the nicotinic acetylcholine receptor. While also having a relatively rapid onset compared to other non-depolarizing blockers, its duration of action is intermediate. This guide will delve into the quantitative differences in their pharmacodynamics, the experimental methods used to determine these properties, and the underlying signaling pathways that govern their effects.
Data Presentation: Onset and Duration of Action
The following table summarizes the key pharmacodynamic parameters of this compound and succinylcholine. It is important to note that direct comparative data from a single study for all parameters is limited, particularly for the less commonly used this compound.
| Parameter | This compound | Succinylcholine | Source(s) |
| Onset of Action | Slower than succinylcholine. Time to intubation with 1 mg/kg is not significantly different from succinylcholine, but a higher dose (1.25 mg/kg) has a significantly slower onset. | 30 - 60 seconds | [1] |
| Duration of Action | Intermediate. Time to 50% recovery of twitch height is approximately 47 minutes. | 4 - 10 minutes | [2][3] |
Experimental Protocols
The assessment of the onset and duration of action of neuromuscular blocking agents like this compound and succinylcholine is typically conducted through clinical trials involving surgical patients under general anesthesia. A standardized experimental protocol for such a study is outlined below.
Objective:
To compare the onset and duration of neuromuscular blockade induced by this compound and succinylcholine.
Methodology:
-
Patient Selection: A cohort of adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation is recruited. Patients with neuromuscular diseases, renal or hepatic impairment, or known allergies to the study drugs are excluded.
-
Anesthesia Induction: Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid analgesic (e.g., fentanyl).
-
Neuromuscular Monitoring:
-
Stimulation: The ulnar nerve at the wrist is stimulated using a peripheral nerve stimulator.
-
Technique: Train-of-Four (TOF) stimulation is employed, consisting of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
Measurement: The evoked muscle response (twitch) of the adductor pollicis muscle is measured. This can be done qualitatively by visual or tactile assessment, or quantitatively using acceleromyography, which measures the acceleration of the thumb's movement.
-
-
Drug Administration: Patients are randomly assigned to receive either a standardized dose of this compound or succinylcholine intravenously.
-
Data Collection:
-
Onset of Action: The time from the administration of the neuromuscular blocking agent to the disappearance of the fourth twitch (T4) of the TOF stimulation is recorded as the onset time.
-
Duration of Action: The time from drug administration until the TOF ratio (T4/T1) recovers to a predetermined value (e.g., 0.9) is recorded as the clinical duration of action.
-
-
Intubating Conditions: At a predefined time point after drug administration (e.g., 60 seconds), the ease of endotracheal intubation is assessed by the anesthesiologist using a standardized scoring system (e.g., rating jaw relaxation, vocal cord position, and patient response to intubation).
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and succinylcholine stem from their different interactions with the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.
Succinylcholine: Depolarizing Agonist
Succinylcholine's structure is similar to two acetylcholine molecules linked together. It acts as an agonist at the nAChR, mimicking the action of acetylcholine.[4]
Caption: Mechanism of action of succinylcholine at the neuromuscular junction.
Succinylcholine binds to the α-subunits of the nAChR, causing the ion channel to open and leading to an initial depolarization of the motor endplate, which results in transient muscle fasciculations.[5] Because succinylcholine is not rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, it causes prolonged depolarization. This persistent depolarization leads to the inactivation of voltage-gated sodium channels in the muscle membrane, rendering the muscle fiber unresponsive to further stimulation by acetylcholine and resulting in flaccid paralysis.
This compound: Competitive Antagonist
This compound is a non-depolarizing agent that acts as a competitive antagonist at the nAChR. It competes with acetylcholine for the same binding sites on the receptor without causing activation.
Caption: Mechanism of action of this compound at the neuromuscular junction.
By binding to the nAChR, this compound physically obstructs acetylcholine from binding to its receptor. This prevents the opening of the ion channel and subsequent depolarization of the motor endplate. As a result, muscle contraction is inhibited, leading to flaccid paralysis. The neuromuscular blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for example, through the administration of an acetylcholinesterase inhibitor.
Conclusion
This compound and succinylcholine represent two distinct classes of neuromuscular blocking agents with different pharmacodynamic profiles. Succinylcholine offers a very rapid onset and short duration of action due to its depolarizing agonist mechanism. In contrast, this compound, as a non-depolarizing antagonist, has a slower onset and a more intermediate duration of action. The choice between these agents in a clinical or research setting depends on the specific requirements of the procedure, including the desired speed of onset and duration of muscle relaxation, as well as the patient's clinical status. The detailed experimental protocols and mechanistic pathways provided in this guide offer a foundation for further investigation and development in the field of neuromuscular pharmacology.
References
- 1. Comparison of Intubating Conditions with Succinylcholine Versus Rocuronium in the Prehospital Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rocuronium versus succinylcholine for rapid sequence induction intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
In Vitro Showdown: A Comparative Analysis of Neuromuscular Blocking Agents and Their Impact on Synaptic Fade
For Immediate Release
[City, State] – [Date] – In a comprehensive in vitro comparison, this guide delves into the nuanced effects of various neuromuscular blocking agents (NMBAs) on synaptic fade, a critical parameter in neuromuscular research and drug development. This report provides researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of commonly used NMBAs, supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Synaptic fade, the progressive decrease in muscle twitch response during high-frequency nerve stimulation, is a key indicator of presynaptic blockade at the neuromuscular junction (NMJ). Understanding how different NMBAs modulate this phenomenon is crucial for predicting their clinical behavior and for the development of novel therapeutics with improved safety and efficacy profiles. This guide presents a comparative analysis based on data from in vitro studies, primarily utilizing the rat phrenic nerve-hemidiaphragm preparation, a robust and well-established model for assessing neuromuscular transmission.
Quantitative Comparison of Neuromuscular Blocking Agents on Synaptic Fade
The following table summarizes the in vitro effects of selected depolarizing and non-depolarizing NMBAs on Train-of-Four (TOF) fade. The TOF ratio, the ratio of the fourth to the first twitch height in a series of four stimuli, is a standard measure of synaptic fade. A lower TOF ratio indicates more significant fade.
| Neuromuscular Blocking Agent | Class | Concentration (µmol/l) | T1 Blockade (%) | TOF Ratio (T4/T1) | Key Observations |
| Tubocurarine | Non-depolarizing | 1.5 | ~90% (onset) | Low (significant fade) | Produces intense TOF fade. Fade is more pronounced during recovery than during the onset of the block.[1] |
| Pancuronium | Non-depolarizing | Not specified in vitro | 75% (T1 height) | Moderate fade | Shows more fade than Vecuronium but less than Atracurium and Tubocurarine at a similar level of block.[2] |
| Atracurium | Non-depolarizing | Not specified in vitro | 75% (T1 height) | Significant fade | Demonstrates more significant TOF fade compared to Vecuronium and Pancuronium.[2] |
| Vecuronium | Non-depolarizing | Not specified in vitro | 75% (T1 height) | Least fade | Exhibits the least amount of TOF fade among the compared non-depolarizing agents.[2] |
| Succinylcholine | Depolarizing | 40 | ~90% | Moderate (less fade than non-depolarizing agents) | Produces T1 block with only moderate TOF fade.[1] |
| alpha-Bungarotoxin | Postsynaptic Blocker | 1 | 100% | Virtually absent fade | Induces complete and irreversible neuromuscular blockade with almost no TOF fade, indicating a purely postsynaptic mechanism. |
Experimental Protocols
The following is a detailed methodology for the in vitro assessment of neuromuscular blockade and synaptic fade using the rat phrenic nerve-hemidiaphragm preparation.
Preparation of the Phrenic Nerve-Hemidiaphragm Tissue
-
Animal Euthanasia and Dissection: A male Wistar rat (200-250g) is euthanized by cervical dislocation. The thorax is opened, and the diaphragm with the phrenic nerve intact is carefully dissected.
-
Tissue Mounting: The hemidiaphragm is mounted in a 20 ml organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). The solution is maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Tension Adjustment: The tendinous end of the diaphragm is attached to a force-displacement transducer, and the costal margin is fixed. An initial resting tension of 1g is applied, and the preparation is allowed to equilibrate for 30 minutes.
Nerve Stimulation and Recording
-
Stimulation: The phrenic nerve is stimulated supramaximally using a bipolar platinum electrode with square-wave pulses of 0.2 ms duration.
-
Train-of-Four (TOF) Stimulation: TOF stimulation consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
Data Acquisition: The evoked isometric twitch contractions are recorded using a force-displacement transducer connected to a data acquisition system. The heights of the four twitches (T1, T2, T3, and T4) are measured.
Experimental Procedure for NMBA Comparison
-
Baseline Recording: A stable baseline TOF response is established before the addition of any NMBA.
-
Drug Application: The neuromuscular blocking agent is added to the organ bath at the desired concentration.
-
Data Recording during Onset and Recovery: The TOF response is continuously recorded during the onset of neuromuscular blockade and, if applicable, during the recovery phase after washing out the drug.
-
Data Analysis: The percentage of T1 depression is calculated relative to the baseline. The TOF ratio (T4/T1) is calculated to quantify the degree of fade.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Neuromuscular Junction Signaling Pathway.
Caption: In Vitro Synaptic Fade Experimental Workflow.
Caption: Mechanisms of NMBA-induced Synaptic Fade.
This guide provides a foundational understanding of the in vitro comparison of neuromuscular blocking agents. The presented data and protocols offer a framework for researchers to conduct their own comparative studies and to better interpret the complex pharmacology of these essential drugs. Further research utilizing a broader range of NMBAs within a single, standardized in vitro protocol is warranted to build a more complete comparative dataset.
References
- 1. Train-of-four fade during neuromuscular blockade induced by tubocurarine, succinylcholine or alpha-bungarotoxin in the rat isolated hemidiaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Train-of-four fade during onset of neuromuscular block with nondepolarising neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazadinium Bromide vs. Atracurium: A Comparative Analysis of Central Synaptic Transmission Effects
A critical review for researchers and drug development professionals on the central nervous system effects of two peripherally acting neuromuscular blocking agents.
Executive Summary
Fazadinium Bromide and Atracurium are primarily recognized for their role as neuromuscular blocking agents, exerting their effects at the peripheral nicotinic acetylcholine receptors of the neuromuscular junction.[1][2] However, their potential to influence central synaptic transmission presents a critical area of investigation for neuroscience and drug development. This guide provides a comparative analysis of the available experimental data on the central nervous system (CNS) effects of these two compounds.
A key differentiator emerges from their metabolic pathways. Atracurium undergoes Hofmann elimination and ester hydrolysis to form metabolites, notably laudanosine, which can cross the blood-brain barrier and exert CNS effects.[3][4] In contrast, comprehensive data on the metabolism of this compound and the central activity of any potential metabolites are less prevalent in the current literature. This comparison, therefore, pivots on the indirect central effects of Atracurium via its metabolite, laudanosine, against the limited available information on this compound's central actions.
Comparative Data on Central Nervous System Effects
Direct comparative studies on the effects of this compound and Atracurium on central synaptic transmission are scarce. The primary focus of research has been on their peripheral neuromuscular blockade. However, studies on Atracurium's metabolite, laudanosine, provide a basis for understanding potential central effects.
| Parameter | This compound | Atracurium (via Laudanosine) | Source |
| Blood-Brain Barrier Penetration | Not reported to cross the blood-brain barrier. | The parent compound has limited penetration. The metabolite, laudanosine, readily crosses the blood-brain barrier. | [4] |
| Mechanism of Central Action | Limited data available. May have CNS depressant activities when combined with other agents. | Laudanosine is a CNS stimulant. It has been shown to interact with GABA, opioid, and nicotinic acetylcholine receptors. At high concentrations, it can cause excitement and seizure activity. | |
| Effects on Excitatory Synaptic Transmission | No direct data available. | Laudanosine enhances excitatory synaptic responses. | |
| Effects on Inhibitory Synaptic Transmission | No direct data available. | Laudanosine blocks inhibitory GABA-A receptor-mediated synaptic responses. | |
| Observed Central Effects in Animal Models | Limited data available. | Intravenous bolus doses of laudanosine (10-20 mg/kg) in mice and rats caused convulsions. In anesthetized dogs, plasma concentrations of laudanosine greater than 10 µg/ml induced epileptic EEG spiking, and concentrations greater than 17 µg/ml produced prolonged seizures. |
Signaling Pathways and Metabolic Fate
The distinct metabolic pathways of Atracurium and the presumed metabolism of this compound are central to understanding their potential for CNS effects.
Caption: Metabolic pathway of Atracurium leading to the formation of the centrally active metabolite, laudanosine.
Experimental Protocols
The following protocols are representative of the methodologies used to assess the effects of compounds on central synaptic transmission and are relevant for studying agents like laudanosine.
In Vitro Electrophysiology: Brain Slice Preparation
This protocol is used to study synaptic transmission in isolated brain tissue.
-
Animal Preparation and Brain Extraction:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.
-
Rapidly decapitate the animal and extract the brain, placing it in ice-cold, oxygenated aCSF.
-
-
Slicing:
-
Mount the brain on a vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus) in ice-cold, oxygenated aCSF.
-
-
Incubation and Recovery:
-
Transfer slices to a holding chamber containing aCSF saturated with 95% O2 / 5% CO2.
-
Allow slices to recover for at least 1 hour at room temperature before recording.
-
-
Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.
-
Use glass microelectrodes filled with an appropriate internal solution to perform whole-cell patch-clamp or extracellular field potential recordings from neurons.
-
Stimulate afferent pathways with a bipolar stimulating electrode to evoke synaptic responses.
-
Apply the test compound (e.g., laudanosine) to the perfusing aCSF and record changes in synaptic transmission.
-
In Vivo Assessment of CNS Stimulant Activity
This protocol is used to evaluate the behavioral effects of a compound in a living animal.
-
Animal Preparation:
-
House animals (e.g., mice or rats) in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
-
Allow animals to acclimate to the testing room before the experiment.
-
-
Drug Administration:
-
Administer the test compound via the desired route (e.g., intravenous, intraperitoneal).
-
-
Behavioral Assessment:
-
Place the animal in an open-field arena or an actophotometer to measure locomotor activity.
-
Record parameters such as distance traveled, rearing frequency, and stereotyped behaviors over a set period.
-
For seizure liability assessment, observe animals for the onset of convulsive behaviors.
-
-
Data Analysis:
-
Compare the behavioral parameters of the drug-treated group to a vehicle-treated control group using appropriate statistical methods.
-
Caption: A generalized workflow for investigating the central nervous system effects of a compound.
Conclusion
The comparison between this compound and Atracurium concerning their effects on central synaptic transmission is largely a tale of two metabolic fates. While both are effective neuromuscular blocking agents, the potential for central effects with Atracurium arises from its metabolite, laudanosine. Laudanosine's ability to cross the blood-brain barrier and interact with central neurotransmitter systems presents a known, albeit generally low, risk of CNS stimulation, particularly with prolonged infusions.
For this compound, the lack of extensive research into its metabolism and the central activity of any potential metabolites means its CNS profile is less understood. The available information suggests a low potential for central effects, but further research is warranted to provide a more definitive comparison.
For researchers and drug development professionals, this highlights the importance of considering not just the primary compound but also its metabolites when evaluating the safety and efficacy of drugs, even those designed for peripheral targets. The case of atracurium and laudanosine serves as a crucial reminder that a comprehensive understanding of a drug's metabolic profile is essential for predicting its full range of physiological effects.
References
Assessing the Selectivity of Fazadinium Bromide: A Comparative Guide for Researchers
Fazadinium Bromide, a non-depolarizing neuromuscular blocking agent, has a well-established role in clinical anesthesia for inducing muscle relaxation. Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. However, for researchers and drug development professionals, a critical question remains: how selective is this compound for the muscle-type nAChR (nAChR-M) versus the various neuronal nAChR (nAChR-N) subtypes? This guide provides a comprehensive assessment of the available data on the selectivity of this compound, outlines the experimental protocols used for such evaluations, and visualizes the key pathways and workflows involved.
Quantitative Analysis of Receptor Selectivity
Direct comparative studies quantifying the binding affinity (Ki) or inhibitory concentration (IC50) of this compound across a wide range of muscle and neuronal nAChR subtypes are limited in publicly available literature. This is likely due to Fazadinium being an older compound, developed before the widespread availability of diverse cloned nAChR subtype assays.
However, data on its potency at the neuromuscular junction, which is mediated by the adult muscle-type nAChR [(α1)2β1δε], provides a benchmark for its activity. One study determined the apparent equilibrium constant (KB) for Fazadinium at the human neuromuscular junction, offering a measure of its potency at this receptor.
| Receptor Subtype | Ligand | Parameter | Value (µM) | Species | Reference |
| Muscle-type (Neuromuscular Junction) | This compound | KB | 0.404 | Human | [1] |
| Neuronal Subtypes (e.g., α4β2, α3β4, α7) | This compound | IC50 / Ki | Data Not Available | - | - |
Experimental Protocols for Assessing nAChR Selectivity
The determination of a compound's selectivity for different nAChR subtypes involves a range of in vitro experimental techniques. Below are detailed methodologies for two common approaches:
Radioligand Binding Assays
This method quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.
-
Receptor Preparation:
-
Cell lines (e.g., HEK293, CHO) are stably or transiently transfected with cDNAs encoding the subunits of the desired nAChR subtype (e.g., human α4 and β2 for the α4β2 subtype).
-
Cell membranes expressing the receptor are prepared by homogenization and centrifugation.
-
-
Assay Procedure:
-
A constant concentration of a high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional effect of a compound on ion channel activity in response to an agonist.
-
Receptor Expression:
-
cRNAs encoding the subunits of the desired nAChR subtype are injected into Xenopus laevis oocytes.
-
The oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The oocyte is perfused with a control buffer.
-
-
Assay Procedure:
-
A specific concentration of an agonist (e.g., acetylcholine) is applied to elicit a baseline current response.
-
After washout, the oocyte is pre-incubated with the antagonist (this compound) for a set period.
-
The agonist is then co-applied with the antagonist, and the resulting current is measured.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-evoked current.
-
A concentration-response curve is generated by testing a range of antagonist concentrations.
-
The IC50 value, the concentration of the antagonist that produces 50% inhibition of the agonist response, is determined.
-
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Analysis of Fazadinium Bromide and Other Non-Depolarizing Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Fazadinium Bromide and other clinically significant non-depolarizing neuromuscular blocking agents. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance, mechanisms, and experimental evaluation of these compounds. All quantitative data is supported by experimental findings from published literature.
Introduction to Non-Depolarizing Neuromuscular Blockers
Non-depolarizing neuromuscular blocking agents are competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from initiating muscle contraction, leading to muscle relaxation and paralysis. This class of drugs is essential in modern medicine, particularly in anesthesia to facilitate endotracheal intubation and optimize surgical conditions.
This compound is a non-depolarizing neuromuscular blocking agent that has been studied for its rapid onset and intermediate duration of action. This guide will compare its pharmacological profile with other commonly used agents such as Pancuronium, Atracurium, Rocuronium, and Vecuronium.
Quantitative Comparison of Pharmacodynamic Parameters
The following tables summarize key pharmacodynamic parameters for this compound and other selected non-depolarizing blockers. These parameters are crucial for evaluating the clinical performance and suitability of each agent for different procedural requirements.
| Agent | ED95 (mg/kg) | Onset of Action (seconds) | Clinical Duration (minutes) | Recovery Index (minutes) | Primary Route of Elimination |
| This compound | Data not consistently reported in comparative tables | Rapid[1] | Intermediate[1] | 9.90 ± 0.87[2] | Renal and Hepatic |
| Pancuronium | 0.05 - 0.07[3] | 90-150[3] | 60-100 | 12.30 ± 1.02 | Renal |
| Atracurium | 0.25 | 90-120 | 15-35 | 11.3 ± 2.0 | Hofmann elimination and ester hydrolysis |
| Rocuronium | 0.3 | 45-90 | ~30 | 9.2 ± 1.0 | Hepatic |
| Vecuronium | 0.05 | 90-120 | 45-65 | Data not consistently reported in comparative tables | Hepatic |
ED95 (Effective Dose 95): The dose required to produce a 95% suppression of the first twitch of the train-of-four (TOF). Onset of Action: Time from drug administration to maximal neuromuscular blockade. Clinical Duration: Time from drug administration until the first twitch of the TOF returns to 25% of baseline. Recovery Index: Time taken for the TOF ratio to recover from 25% to 75%.
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible evaluation of neuromuscular blocking agents. The following sections outline the protocols for key experiments cited in this guide.
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Stimulation
Objective: To quantify the degree of neuromuscular blockade by measuring the muscular response to a series of four electrical stimuli.
Methodology:
-
Patient Preparation: Place stimulating electrodes over a peripheral nerve, typically the ulnar nerve at the wrist. Place recording electrodes over the corresponding muscle, such as the adductor pollicis, to measure thumb adduction.
-
Supramaximal Stimulus Determination: Before administration of the neuromuscular blocking agent, determine the supramaximal stimulus. This is the lowest current that produces a maximal muscle twitch, ensuring that any subsequent decrease in twitch height is due to the drug's effect and not insufficient stimulation.
-
TOF Stimulation: Apply a train-of-four stimulation, which consists of four supramaximal stimuli delivered at a frequency of 2 Hz (every 0.5 seconds).
-
Data Acquisition: Record the evoked mechanical or electrical response of the muscle to each of the four stimuli.
-
Analysis: The degree of neuromuscular blockade is assessed by the TOF ratio, which is the ratio of the amplitude of the fourth twitch to the amplitude of the first twitch. A TOF count, the number of visible twitches, is used when the TOF ratio is zero. A decrease in the TOF ratio or count indicates a greater degree of neuromuscular blockade.
In Vitro Muscle Tension Measurement: Phrenic Nerve-Hemidiaphragm Preparation
Objective: To assess the potency and efficacy of neuromuscular blocking agents on an isolated nerve-muscle preparation.
Methodology:
-
Preparation Dissection: Isolate the phrenic nerve and a section of the hemidiaphragm muscle from a laboratory animal (e.g., rat or guinea pig).
-
Tissue Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation and Recording: Stimulate the phrenic nerve with supramaximal electrical pulses at a set frequency (e.g., 0.1 Hz). Record the resulting isometric or isotonic contractions of the diaphragm muscle using a force transducer.
-
Drug Application: After a stabilization period with consistent baseline contractions, add the neuromuscular blocking agent to the organ bath in a cumulative or non-cumulative manner.
-
Data Analysis: Measure the reduction in twitch tension in response to increasing concentrations of the drug. Construct a concentration-response curve to determine parameters such as the EC50 (the concentration producing 50% of the maximal effect).
Quantification of this compound in Plasma: Spectrofluorimetric Method
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
Collect blood samples into heparinized tubes at various time points after drug administration.
-
Centrifuge the blood samples to separate the plasma.
-
To precipitate plasma proteins, add a suitable agent like acetonitrile to the plasma sample and centrifuge again.
-
Extract the drug from the supernatant using an appropriate organic solvent (e.g., chloroform) after adjusting the pH to an alkaline state.
-
Evaporate the organic solvent to dryness under a vacuum.
-
-
Fluorimetric Analysis:
-
Reconstitute the dried extract in a suitable solvent mixture.
-
Transfer the solution to a quartz cuvette.
-
Excite the sample at its maximum excitation wavelength and measure the fluorescence emission at its maximum emission wavelength using a spectrofluorometer.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing their fluorescence intensity to the calibration curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Mechanism of Neuromuscular Blockade
In Vitro Drug Comparison Workflow
Conclusion
This compound exhibits a pharmacological profile characterized by a rapid onset and intermediate duration of action. When compared to other non-depolarizing blockers, its recovery profile appears to be faster than that of longer-acting agents like Pancuronium. The choice of a specific neuromuscular blocking agent will ultimately depend on the clinical requirements of the procedure, including the desired onset and duration of muscle relaxation, and the patient's physiological status. The experimental protocols and data presented in this guide provide a framework for the objective comparison and evaluation of this compound and other non-depolarizing neuromuscular blocking agents in a research and drug development context.
References
Safety Operating Guide
Proper Disposal of Fazadinium Bromide: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Fazadinium Bromide as a hazardous chemical waste. Dispose of contents and containers through an approved waste disposal plant.[1] This guide provides detailed procedures to ensure safety and compliance in research and development settings.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended if there is a risk of splashes or aerosol generation.[3] |
| Ventilation | Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood. |
| General Handling | Avoid breathing dust, mist, or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling. |
| Storage | Store the compound in a secure, locked location in a well-ventilated place. Keep the container tightly closed. |
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Table 2: Spill Clean-up Protocol
| Step | Action |
| 1. Evacuate | Evacuate non-essential personnel from the spill area. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Equip | Wear appropriate PPE as outlined in Table 1. |
| 4. Contain | For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a sealed container for disposal. Do not use combustible materials, such as paper towels, to clean up spills of oxidizing agents. |
| 5. Clean | For solid spills, gently sweep the material to avoid creating dust and place it in a sealed container. Decontaminate the spill area with a suitable cleaning agent. |
| 6. Dispose | Dispose of all contaminated materials as hazardous waste. |
III. Waste Segregation and Collection
Proper segregation of waste streams is essential for safe and compliant disposal.
-
Solid Waste: Place unused or expired this compound, as well as grossly contaminated items (e.g., weighing paper), directly into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Consumables: Items with minimal contamination, such as gloves and pipette tips, should be collected in a separate, sealed plastic bag or container labeled as hazardous waste.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
IV. Disposal Procedure
All waste containing this compound must be treated as hazardous chemical waste and disposed of through a licensed waste management contractor.
Experimental Protocol for Waste Neutralization (Hypothetical)
While no specific neutralization protocol for this compound is documented, a common method for the degradation of organic pharmaceuticals involves advanced oxidation processes. A hypothetical approach could involve treatment with a strong oxidizing agent under controlled conditions. However, this should only be performed by trained personnel in a facility equipped for such procedures and in compliance with all applicable regulations. Due to the potential for hazardous reactions, direct chemical neutralization in a standard laboratory setting is not recommended.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
VI. Chemical Properties and Incompatibilities
Understanding the chemical properties of this compound is crucial for safe handling and disposal.
Table 3: Chemical and Physical Properties
| Property | Value |
| Appearance | Dark purple solid |
| Solubility | Information not readily available, but likely soluble in water. |
| Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide. |
This guide is intended to provide essential information for the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety guidelines and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
